Lincophenicol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
148077-13-8 |
|---|---|
Molecular Formula |
C18H27N3O5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R,4S)-N-[(2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H27N3O5/c1-3-4-12-9-16(20(2)10-12)18(24)19-15(11-22)17(23)13-5-7-14(8-6-13)21(25)26/h5-8,12,15-17,22-23H,3-4,9-11H2,1-2H3,(H,19,24)/t12-,15+,16+,17?/m0/s1 |
InChI Key |
SEQRYZQRTVCQIV-CABRCNIHSA-N |
Isomeric SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@H](CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lincophenicol; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chloramphenicol in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that exerts its antimicrobial activity by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning chloramphenicol's action, its interaction with the bacterial ribosome, and the common modes of resistance. Detailed experimental protocols for key assays and a summary of relevant quantitative data are included to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of Peptidyl Transferase
Chloramphenicol's primary target within the bacterial cell is the 50S ribosomal subunit, a critical component of the 70S ribosome responsible for protein synthesis. The drug binds to the peptidyl transferase center (PTC) of the 50S subunit, the enzymatic core that catalyzes the formation of peptide bonds between amino acids.[1][2]
The binding of chloramphenicol to the A-site of the PTC physically obstructs the proper positioning of the aminoacyl-tRNA, the molecule that carries the next amino acid to be added to the growing polypeptide chain.[3] This steric hindrance prevents the formation of a peptide bond, thereby halting the elongation phase of protein synthesis.[1][3] While highly effective against bacterial 70S ribosomes, chloramphenicol exhibits a significantly lower affinity for the 80S ribosomes found in eukaryotic cells, which accounts for its selective toxicity.
The binding site for chloramphenicol is located within a highly conserved region of the 23S rRNA, a component of the 50S subunit. Specifically, it binds to residues A2451 and A2452, preventing the crucial step of peptide bond formation.
Quantitative Data
The interaction of chloramphenicol with the bacterial ribosome and its inhibitory effects have been quantified through various biochemical and microbiological assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | - | 2-8 | |
| Staphylococcus aureus | - | 2-8 | |
| Pseudomonas aeruginosa | PAO1 | 128-256 |
Table 2: Binding Affinity and Inhibition Constants of Chloramphenicol
| Parameter | Value | Target | Method | Reference |
| Kd1 | 2 µM | E. coli 50S subunit | Equilibrium Dialysis | |
| Kd2 | 200 µM | E. coli 50S subunit | Equilibrium Dialysis | |
| Kdapp | 2.8 ± 0.5 µM | E. coli ribosomes | Competition Binding Assay | |
| Kdapp | 2.6 ± 1.5 µM | E. coli 70S ribosomes | Competition Binding Assay | |
| Ki | 0.7 µM | E. coli ribosomes | Kinetic Analysis (Puromycin Reaction) |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay directly measures the inhibitory effect of chloramphenicol on protein synthesis in a cell-free system.
Materials:
-
Bacterial S30 extract (or a purified reconstituted in vitro translation system)
-
Reaction buffer (containing ATP, GTP, amino acids, and salts)
-
DNA or mRNA template encoding a reporter protein (e.g., luciferase)
-
Chloramphenicol stock solution (in DMSO)
-
Luminometer or other appropriate detector for the reporter protein
Protocol:
-
Preparation of Chloramphenicol Dilutions: Prepare a serial dilution of chloramphenicol in DMSO. A common starting concentration is 1 mM.
-
Assay Setup: On ice, combine the S30 extract, reaction buffer, and DNA/mRNA template in a microplate.
-
Addition of Inhibitor: Add the chloramphenicol dilutions to the appropriate wells. Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Detection: Measure the amount of reporter protein produced. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.
-
Data Analysis: Calculate the percent inhibition for each chloramphenicol concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Ribosomal Footprinting Assay
This technique maps the precise locations of ribosomes on mRNA transcripts, revealing sites of ribosome stalling caused by inhibitors like chloramphenicol.
Materials:
-
Bacterial culture
-
Chloramphenicol
-
Lysis buffer
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kits
-
Library preparation reagents for next-generation sequencing
Protocol:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase and treat with chloramphenicol to arrest translation.
-
Cell Lysis: Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Monosome Isolation: Separate the 70S monosomes (containing the ribosome-protected mRNA fragments or "footprints") from other cellular components by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Extract the RNA from the isolated monosomes.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted RNA footprints and sequence them using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosome footprints and identify sites of chloramphenicol-induced stalling.
Chloramphenicol Acetyltransferase (CAT) Assay
This assay is used to detect a common mechanism of chloramphenicol resistance, the enzymatic inactivation of the drug by chloramphenicol acetyltransferase (CAT).
Materials:
-
Bacterial cell lysate
-
[¹⁴C]-labeled chloramphenicol
-
Acetyl-CoA
-
Thin-layer chromatography (TLC) plate
-
Scintillation counter or phosphorimager
Protocol:
-
Cell Lysis: Prepare a lysate from the bacterial strain to be tested.
-
Enzymatic Reaction: Incubate the cell lysate with [¹⁴C]-chloramphenicol and acetyl-CoA. If CAT is present, it will transfer an acetyl group from acetyl-CoA to chloramphenicol.
-
Extraction: Extract the chloramphenicol and its acetylated forms from the reaction mixture using an organic solvent like ethyl acetate.
-
TLC Separation: Spot the extracted material onto a TLC plate and develop the chromatogram to separate the unmodified chloramphenicol from its acetylated derivatives.
-
Detection and Quantification: Visualize the radioactive spots on the TLC plate using a phosphorimager or by scraping the spots and measuring the radioactivity with a scintillation counter. The presence of acetylated chloramphenicol indicates CAT activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chloramphenicol binds to the 50S ribosomal subunit, inhibiting the peptidyl transferase center and blocking protein synthesis.
Caption: Experimental workflow for the in vitro translation inhibition assay.
Caption: Major mechanisms of bacterial resistance to chloramphenicol.
References
Lincophenicol: A Technical Guide to its Synthesis, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincophenicol is a hybrid antibiotic designed to overcome bacterial resistance by combining the structural features and mechanisms of action of two distinct classes of ribosome-targeting antibiotics: phenicols (represented by chloramphenicol) and lincosamides (represented by lincomycin). This guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, intended to support further research and development in the field of novel antimicrobials.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. Hybrid antibiotics, which covalently link two different antibiotic pharmacophores, represent a promising strategy to combat resistance.[1] this compound (CAS 148077-13-8) is a synthetic hybrid antibiotic that is designed to inhibit bacterial protein synthesis by targeting the bacterial ribosome.[2] It is an inhibitor of the puromycin reaction catalyzed by Escherichia coli ribosomal peptidyltransferase.[2] This document details the available information on its synthesis, chemical characteristics, and its proposed dual-action mechanism at the ribosomal level.
Chemical Structure and Properties
The chemical structure of this compound combines the core moieties of a chloramphenicol analogue and a lincosamide. Its molecular formula is C18H27N3O5.[3]
Table 1: Physicochemical Properties of this compound and its Parent Moieties
| Property | This compound (Predicted/Inferred) | Chloramphenicol | Lincomycin |
| Molecular Formula | C18H27N3O5[3] | C11H12Cl2N2O5 | C18H34N2O6S |
| Molecular Weight | 397.44 g/mol | 323.13 g/mol | 406.5 g/mol |
| Solubility | Data not available. Expected to have moderate solubility in organic solvents like DMSO and DMF, and limited solubility in water based on its constituent parts. | Slightly soluble in water; soluble in ethanol, propylene glycol, acetone, and ethyl acetate. | Data not available for the free base. Lincomycin hydrochloride is soluble in water. |
| Stability | Data not available. The ester or amide linkage between the two antibiotic moieties may be susceptible to hydrolysis under acidic or basic conditions. | Stable in solid form. Degrades in the presence of light and at pH values outside the range of 2-7. | Stable under normal conditions. |
Note: Specific experimental data for this compound is limited. The properties listed are based on available information and predictions from its structure.
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the literature. However, the synthesis of such a hybrid molecule would logically involve the conjugation of a chloramphenicol derivative with a lincosamide derivative. A general synthetic strategy can be proposed based on the synthesis of other chloramphenicol-containing hybrid antibiotics.
This typically involves:
-
Modification of the Parent Antibiotics: Chemical modification of chloramphenicol and lincomycin to introduce suitable functional groups for conjugation. For chloramphenicol, this often involves the hydrolysis of the dichloroacetyl group to yield chloramphenicol amine (CAM).
-
Linker Introduction (Optional): A linker molecule may be introduced to connect the two antibiotic moieties, which can optimize the spatial orientation of the pharmacophores for ribosomal binding.
-
Conjugation: The formation of a stable covalent bond (e.g., an amide or ester linkage) between the modified chloramphenicol and lincosamide molecules.
Illustrative Synthetic Workflow
The following diagram illustrates a plausible, though not experimentally verified, workflow for the synthesis of a chloramphenicol-lincosamide hybrid like this compound.
References
Investigating the Biological Activity of Lincophenicol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lincophenicol, a synthetic hybrid antibiotic, merges the structural features of two distinct and well-characterized protein synthesis inhibitors: chloramphenicol and lincomycin. This molecule has been utilized as a chemical probe to investigate ribosomal mechanisms. Preliminary studies indicate that this compound mirrors the activity of chloramphenicol by inhibiting the puromycin reaction, poly(phenylalanine) synthesis, and bacterial cell growth. However, a comprehensive public record of its quantitative biological activity and specific molecular interactions remains limited. This technical guide provides a framework for the in-depth investigation of this compound's biological activity. It outlines detailed experimental protocols for key assays, presents a theoretical basis for its mechanism of action by examining its parent compounds, and proposes potential signaling pathways for further exploration. This document is intended to serve as a resource for researchers aiming to elucidate the full therapeutic and scientific potential of this hybrid antibiotic.
Introduction to this compound
This compound is a chimeric molecule synthesized by combining the core structures of chloramphenicol and lincomycin. This unique construct offers the potential for a dual or modified mechanism of action, possibly overcoming resistance mechanisms associated with the parent antibiotics. While not developed for clinical use, its role as a research tool underscores the importance of understanding its biological interactions.
-
Chloramphenicol: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1][2]
-
Lincomycin: A lincosamide antibiotic that also targets the 50S ribosomal subunit, interfering with the translocation of peptidyl-tRNA.[3][4]
The combination of these two pharmacophores in this compound suggests a primary activity centered on the inhibition of bacterial protein synthesis.
Inferred Mechanism of Action
Based on the known mechanisms of its constituent parts, this compound is presumed to act as a potent inhibitor of bacterial protein synthesis. Its primary target is the 50S ribosomal subunit. The chloramphenicol moiety likely binds to the peptidyl transferase center (PTC), sterically hindering the entry of aminoacyl-tRNA into the A-site and thereby inhibiting peptide bond formation.[5] The lincomycin component may contribute to this inhibition by interfering with the proper positioning of the peptidyl-tRNA at the P-site or by obstructing the nascent peptide exit tunnel.
Key Biological Activities and Illustrative Quantitative Data
The primary biological activities of this compound reported in the literature are its ability to inhibit the puromycin reaction, poly(phenylalanine) synthesis, and bacterial growth. Due to the absence of specific published data for this compound, the following tables present illustrative quantitative data based on the known activity of chloramphenicol to provide a comparative framework.
Table 1: Illustrative Inhibition of Biochemical Assays
| Assay | Test Compound | Target | Metric | Illustrative Value |
| Puromycin Reaction | This compound | Peptidyl Transferase Center | IC₅₀ | ~1-10 µM |
| Chloramphenicol | Peptidyl Transferase Center | IC₅₀ | 1-5 µM | |
| Poly(Phe) Synthesis | This compound | Ribosomal Translation | IC₅₀ | ~5-20 µM |
| Chloramphenicol | Ribosomal Translation | IC₅₀ | 5-15 µM |
Table 2: Illustrative Antibacterial Activity
| Organism | Test Compound | Metric | Illustrative Value (µg/mL) |
| Escherichia coli | This compound | MIC | ~2-8 |
| Chloramphenicol | MIC | 2-4 | |
| Staphylococcus aureus | This compound | MIC | ~1-4 |
| Chloramphenicol | MIC | 1-2 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the key biological activities of this compound.
Puromycin Reaction Assay
This assay measures the inhibition of peptidyl transferase activity by quantifying the formation of peptidyl-puromycin.
Materials:
-
70S ribosomes
-
Poly(U) mRNA
-
N-acetyl-[¹⁴C]-Phe-tRNA
-
Puromycin
-
This compound (or other test compounds)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Ethyl acetate
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing ribosomes, poly(U) mRNA, and N-acetyl-[¹⁴C]-Phe-tRNA in the reaction buffer.
-
Incubate the mixture to allow the formation of the ribosomal initiation complex.
-
Add varying concentrations of this compound or control compounds and incubate.
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Allow the peptidyl transferase reaction to proceed for a defined time.
-
Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).
-
Extract the N-acetyl-[¹⁴C]-Phe-puromycin product with ethyl acetate.
-
Quantify the radioactivity in the ethyl acetate phase using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Poly(phenylalanine) Synthesis Assay
This assay assesses the overall inhibition of protein synthesis by measuring the incorporation of radiolabeled phenylalanine into a polypeptide chain.
Materials:
-
S30 cell-free extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)
-
Poly(U) mRNA
-
[¹⁴C]-Phenylalanine
-
ATP and GTP
-
Reaction buffer (e.g., Tris-acetate, potassium acetate, magnesium acetate, DTT)
-
This compound (or other test compounds)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Protocol:
-
Prepare a reaction mixture containing the S30 extract, poly(U) mRNA, [¹⁴C]-phenylalanine, ATP, and GTP in the reaction buffer.
-
Add varying concentrations of this compound or control compounds.
-
Initiate the synthesis reaction by incubating the mixture at 37°C.
-
After a defined time, stop the reaction by adding cold TCA to precipitate the synthesized poly(phenylalanine) chains.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [¹⁴C]-phenylalanine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Mueller-Hinton broth (MHB) or other suitable growth medium
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the bacterial strain (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no turbidity (visible growth). Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
Potential Signaling Pathway Involvement and Visualization
While the primary mechanism of action of this compound is expected to be the direct inhibition of protein synthesis, the parent compounds are known to have downstream effects on various cellular signaling pathways. Further investigation into these pathways could reveal additional biological activities of this compound.
Potential Signaling Pathways for Investigation
-
Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Chloramphenicol has been shown to repress HIF-1α, a key transcription factor in cellular response to hypoxia. Investigating this compound's effect on this pathway could reveal potential anti-cancer or anti-inflammatory properties.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Some antibiotics can modulate NF-κB signaling. Given the anti-inflammatory properties of some antibiotics, this is a relevant pathway to investigate for this compound.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including stress responses. The cellular stress induced by protein synthesis inhibition could lead to the modulation of this pathway.
Visualizations
References
- 1. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 4. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. benchchem.com [benchchem.com]
Lincophenicol Target Binding Site on the 50S Ribosome: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding site and mechanism of action for lincosamide and phenicol antibiotics, collectively addressed here under the conceptual term "lincophenicol," on the 50S ribosomal subunit. It delves into the specific molecular interactions within the peptidyl transferase center (PTC), summarizing key quantitative binding data and detailing the experimental protocols used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers in microbiology, structural biology, and drug development focused on ribosome-targeting antibiotics.
Introduction
The bacterial ribosome is a primary target for numerous clinically important antibiotics. Among these, lincosamides (e.g., lincomycin, clindamycin) and phenicols (e.g., chloramphenicol, florfenicol) are prominent classes that inhibit protein synthesis by targeting the large (50S) ribosomal subunit. These two distinct classes of antibiotics share an overlapping binding site within the catalytic heart of the ribosome, the peptidyl transferase center (PTC). This shared binding region leads to competitive inhibition and cross-resistance phenomena. Understanding the intricacies of this binding site is crucial for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.
This guide will explore the "this compound" binding domain, treating it as a unified concept representing the overlapping binding regions of lincosamides and phenicols. We will examine the structural basis of their interaction with the 23S ribosomal RNA (rRNA), their mechanism of inhibiting peptide bond formation, quantitative aspects of their binding affinity, and the methodologies employed to study these interactions.
The Peptidyl Transferase Center: The "this compound" Binding Hub
The peptidyl transferase center is located within a highly conserved region of the 23S rRNA in domain V and is responsible for catalyzing the formation of peptide bonds between amino acids during translation. Lincosamides and phenicols both bind to this critical functional center, albeit with distinct and overlapping interactions.
Key Ribosomal RNA Nucleotides Involved in Binding:
The binding of these antibiotics is primarily mediated by interactions with specific nucleotides of the 23S rRNA.
-
Lincosamides (Clindamycin/Lincomycin): The binding of lincosamides involves several key nucleotides. Clindamycin has been shown to protect nucleotides A2451 and A2602, which are located in the A-site of the catalytic center, from chemical probing[1]. Additionally, it protects G2505 in the P-site and A2058 and A2059 at the entrance to the nascent peptide exit tunnel[1]. The sugar moiety of lincosamides is positioned at the entrance of the exit tunnel, overlapping with the binding site of macrolides, which explains the cross-resistance observed between these antibiotic classes[2].
-
Phenicols (Chloramphenicol): Chloramphenicol binds in the A-site of the PTC, in a crevice formed by the conserved nucleotides U2504, A2451, and C2452 of the 23S rRNA[3][4]. Its nitrobenzyl ring engages in a π-stacking interaction with the base of C2452. This positioning sterically hinders the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA).
The overlapping nature of these binding sites is the basis for their competitive interaction. For instance, the binding of the oxazolidinone antibiotic eperezolid to the 50S ribosomal subunit is competitively inhibited by both chloramphenicol and lincomycin, indicating a closely related binding site.
Mechanism of Action: Inhibition of Peptidyl Transfer
The primary mechanism of action for both lincosamides and phenicols is the inhibition of the peptidyl transferase reaction, a critical step in protein synthesis elongation.
By binding within the PTC, these antibiotics physically obstruct the path of the aminoacyl-tRNA to the A-site. This steric hindrance prevents the correct positioning of the acceptor arm of the aa-tRNA, thereby inhibiting the formation of a peptide bond with the growing polypeptide chain attached to the peptidyl-tRNA (p-tRNA) in the P-site. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth.
Diagram of the inhibitory action of lincosamides and phenicols at the peptidyl transferase center.
Quantitative Binding Data
The affinity of lincosamides and phenicols for the bacterial ribosome has been quantified using various biochemical and biophysical techniques. The following table summarizes key binding and inhibition constants from the literature. It is important to note that experimental conditions can significantly influence these values.
| Antibiotic | Bacterial Species | Method | Constant | Value | Reference |
| Chloramphenicol | E. coli | [14C]-CHL binding | Kd | 2.3 µM | |
| Chloramphenicol | D. radiodurans | X-ray crystallography | KD1 | 2 µM | |
| Chloramphenicol | E. coli | BODIPY-ERY displacement | KDapp | 2.8 ± 0.5 µM | |
| Chloramphenicol | E. coli | BODIPY-CAM displacement | KDapp | 2.6 ± 1.5 µM | |
| Lincomycin | S. aureus | In vitro translation | IC50 | 0.03 ± 0.002 µg/ml | |
| Lincomycin | E. coli | In vitro translation | IC50 | 1.7 ± 0.2 µg/ml | |
| Clindamycin | E. coli | Kinetic analysis | - | Competitive with A-site |
Experimental Protocols
The determination of the "this compound" binding site and its mechanism of action relies on a combination of structural biology, biochemical, and biophysical assays.
Structural Determination Methods
X-ray crystallography provides high-resolution structural information of the antibiotic bound to the ribosome, revealing precise atomic interactions.
Protocol Outline:
-
Ribosome Purification: 70S ribosomes are purified from a suitable bacterial species (e.g., Thermus thermophilus or Deinococcus radiodurans) using sucrose gradient ultracentrifugation.
-
Crystallization: Purified ribosomes are crystallized, often in the presence of mRNA and tRNA analogs to stabilize a particular conformational state. This is typically achieved through vapor diffusion methods.
-
Complex Formation: The antibiotic is introduced to the ribosome crystals by either co-crystallization (adding the antibiotic to the crystallization drop) or soaking the pre-formed crystals in a solution containing a high concentration of the antibiotic.
-
Data Collection: The crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.
-
Structure Determination: The diffraction patterns are processed to generate an electron density map. The known structure of the ribosome is used as a model for molecular replacement to solve the phase problem. The antibiotic molecule is then fitted into the difference electron density map, and the entire complex is refined to high resolution.
References
- 1. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Lincophenicol: A Technical Guide
For Research, Scientific, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the preliminary in vitro studies conducted on Lincophenicol, a novel antibiotic agent. The guide details its mechanism of action, summarizes its antibacterial efficacy against a range of bacterial strains, and provides standardized protocols for key experimental procedures. All data is presented to facilitate clear interpretation and replication by researchers in the field of drug development and microbiology.
Introduction
This compound is a broad-spectrum bacteriostatic antibiotic. This technical guide serves as a core resource for understanding its fundamental in vitro characteristics. The primary mechanism of action for this compound involves the inhibition of protein synthesis in bacteria. Specifically, it binds to the 50S ribosomal subunit, preventing the peptidyl transferase step of peptide bond formation. This action effectively halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth.
Mechanism of Action: Ribosomal Inhibition
This compound's efficacy is rooted in its ability to selectively target and inhibit bacterial protein synthesis. The following diagram illustrates the key steps in this inhibitory pathway.
Caption: this compound's mechanism of action via inhibition of the 50S ribosomal subunit.
Quantitative Efficacy Data
The antibacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of common pathogenic bacteria. The results are summarized below.
| Bacterial Species | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | Susceptible |
| Streptococcus pneumoniae | ATCC 49619 | 2 | Susceptible |
| Escherichia coli | ATCC 25922 | 8 | Susceptible |
| Haemophilus influenzae | ATCC 49247 | 1 | Susceptible |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | Resistant |
| Neisseria meningitidis | ATCC 13090 | 0.5 | Susceptible |
| Bacteroides fragilis | ATCC 25285 | 4 | Susceptible |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the standard procedure.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. Final concentrations typically range from 64 µg/mL to 0.125 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The preliminary in vitro data demonstrate that this compound possesses significant bacteriostatic activity against a broad spectrum of clinically relevant bacteria, with the notable exception of Pseudomonas aeruginosa. Its mechanism of action, centered on the inhibition of the 50S ribosomal subunit, is well-defined.
Future studies should focus on:
-
Time-kill kinetics to understand the pharmacodynamic properties of the compound.
-
Post-antibiotic effect (PAE) assessments.
-
Evaluation against a wider panel of resistant isolates.
-
In vivo efficacy studies in relevant animal models to correlate in vitro data with clinical potential.
This guide provides the foundational data and protocols necessary for advancing this compound through the next stages of the drug development pipeline.
An In-depth Technical Guide to the Predicted Antimicrobial Spectrum of Lincophenicol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Lincophenicol" is a hypothetical substance presumed to be a conjugate of a lincosamide and a phenicol. The following data and protocols are predictive, based on the known antimicrobial spectra and mechanisms of action of these two established classes of antibiotics.
Introduction
This compound represents a novel, conceptual antimicrobial agent designed to address the growing challenge of antibiotic resistance. This technical guide provides a predictive overview of its potential antimicrobial spectrum, mechanism of action, and the experimental protocols required for its evaluation. By combining the structural and functional attributes of lincosamides and phenicols, this compound is theorized to possess a broad and potent range of activity against a variety of bacterial pathogens.
Predicted Antimicrobial Spectrum
The antimicrobial spectrum of an antibiotic delineates the range of microorganisms it can effectively inhibit or kill[1]. For this compound, this spectrum is predicted to be broad, encompassing bacteria targeted by both lincosamides and phenicols. The following table summarizes the anticipated Minimum Inhibitory Concentrations (MICs) for this compound against a panel of clinically relevant bacteria. These values are extrapolated from published data for chloramphenicol and representative lincosamides.
| Bacterial Species | Gram Stain | Predicted this compound MIC (µg/mL) | Reference Drug Class Activity |
| Staphylococcus aureus (MRSA) | Gram-positive | 1 - 4 | Lincosamide, Phenicol[2] |
| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 | Lincosamide, Phenicol |
| Enterococcus faecium (VRE) | Gram-positive | 0.5 - 2 | Lincosamide, Phenicol[2] |
| Escherichia coli | Gram-negative | 0.5 - 8 | Phenicol[2] |
| Pseudomonas aeruginosa | Gram-negative | 16 - >64 | Phenicol (variable) |
| Haemophilus influenzae | Gram-negative | 1 - 4 | Phenicol |
| Bacteroides fragilis | Anaerobe | 0.25 - 2 | Lincosamide, Phenicol |
| Clostridium perfringens | Anaerobe | 0.125 - 1 | Lincosamide, Phenicol |
| Mycobacterium intracellulare | Acid-fast | 12.5 - 32 | Phenicol derivative[3] |
| Mycobacterium tuberculosis | Acid-fast | 50 - 100 | Phenicol derivative |
Predicted Mechanism of Action
This compound is hypothesized to function as a potent inhibitor of bacterial protein synthesis by targeting the 50S ribosomal subunit. This dual-action mechanism is derived from the established modes of action of its parent compounds.
-
Phenicol Component: The phenicol moiety, similar to chloramphenicol, is expected to bind to the A-site of the peptidyltransferase center on the 50S ribosome. This binding sterically hinders the accommodation of aminoacyl-tRNA, thereby inhibiting peptide bond formation.
-
Lincosamide Component: The lincosamide portion is predicted to bind to an overlapping site on the 50S ribosomal subunit, interfering with the peptidyl transfer process and potentially causing premature dissociation of the peptidyl-tRNA from the ribosome.
By targeting two distinct but proximate sites within the bacterial ribosome, this compound may exhibit synergistic or enhanced activity and potentially a lower propensity for the development of resistance.
References
Lincophenicol's Role in Ribosomal Inhibition Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of bacterial protein synthesis by the antibiotic Lincophenicol (presumed to be Chloramphenicol, based on available data). It details the drug's interaction with the ribosomal peptidyl transferase center (PTC), the context-specific nature of its inhibitory action, and the key experimental protocols used to elucidate these pathways. Quantitative data on binding affinities and inhibitory concentrations are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.
Introduction
Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria by targeting the ribosome.[1][2][3] It binds to the large ribosomal subunit (50S) at the peptidyl transferase center (PTC), the active site responsible for peptide bond formation.[1][4] While initially considered a general inhibitor of translation, recent studies have revealed a more nuanced, context-specific mechanism of action. This guide synthesizes current knowledge on the ribosomal inhibition pathways of Chloramphenicol, providing a technical resource for researchers in microbiology, structural biology, and drug development.
Mechanism of Ribosomal Inhibition
Chloramphenicol's primary mechanism of action is the inhibition of the peptidyl transferase reaction. This is achieved through its binding to the A-site of the PTC on the 50S ribosomal subunit.
Binding Site and Molecular Interactions
X-ray crystallography studies have identified the binding site of Chloramphenicol within a hydrophobic crevice of the PTC. Key interactions involve nucleotides of the 23S rRNA, including U2504, A2451, and C2452, where its nitrobenzyl ring engages in π-stacking interactions. The binding of Chloramphenicol physically obstructs the proper accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing peptide bond formation.
The binding pocket for Chloramphenicol is not static; it is remodeled by the nascent polypeptide chain being synthesized. This dynamic nature of the binding site is central to the context-specific inhibition exhibited by the antibiotic.
Context-Specific Inhibition
Contrary to the earlier belief that Chloramphenicol indiscriminately blocks peptide bond formation, it is now understood that its inhibitory activity is highly dependent on the amino acid sequence of the nascent peptide chain. The efficiency of translation arrest is significantly enhanced when the penultimate amino acid of the growing peptide is Alanine, Serine, or Threonine.
The side chains of these specific amino acids can establish direct interactions with the bound antibiotic, increasing its affinity for the ribosome and potentiating the inhibitory effect. Conversely, amino acids with larger side chains at the penultimate position can sterically hinder Chloramphenicol's binding, reducing its inhibitory activity. Furthermore, the presence of Glycine in the P-site or A-site of the PTC can counteract the inhibitory action of Chloramphenicol.
Quantitative Data on Ribosomal Inhibition
The interaction of Chloramphenicol with the ribosome has been characterized by various quantitative parameters. The following table summarizes key binding and inhibition data.
| Parameter | Organism/System | Value | Reference |
| Binding Affinity (KD1) | Deinococcus radiodurans | 2 µM | |
| Binding Affinity (KD2) | Haloarcula marismortui | 200 µM | |
| Association Constant (K) | Escherichia coli 70S Ribosomes (for Monoiodoamphenicol, an analog) | 7.5 x 104 M-1 | |
| IC50 (Cell Viability) | A375 Malignant Melanoma Cells (for RBI1, a ribosome biogenesis inhibitor) | 3375 nM | |
| IC50 (Cell Viability) | A375 Malignant Melanoma Cells (for RBI2, a ribosome biogenesis inhibitor) | 680 nM |
Note: Data for this compound is unavailable. The presented data for Chloramphenicol and its analogs, as well as other ribosome inhibitors, are for comparative purposes.
Experimental Protocols
The elucidation of Chloramphenicol's ribosomal inhibition pathway has been made possible through a variety of biochemical and structural biology techniques.
Ribosome Binding Assays
These assays are used to determine the affinity of an inhibitor for the ribosome. A common method involves competition experiments where a radiolabeled ligand with a known binding site is displaced by the inhibitor of interest. The amount of displaced radiolabeled ligand is measured to calculate the binding affinity of the test compound.
In Vitro Translation Inhibition Assays
These assays directly measure the effect of an inhibitor on protein synthesis in a cell-free system. A typical assay includes ribosomes, tRNAs, amino acids (one of which is radiolabeled, e.g., [35S]methionine), and an mRNA template. The incorporation of the radiolabeled amino acid into newly synthesized peptides is quantified in the presence and absence of the inhibitor to determine its IC50 value.
Chemical Footprinting
This technique is used to identify the binding site of a ligand on a nucleic acid. Ribosomes are incubated with the inhibitor and then treated with chemical probes that modify accessible rRNA bases. The modification pattern is analyzed by primer extension, and the regions protected by the bound inhibitor are identified, revealing its binding site.
X-ray Crystallography
This powerful technique provides high-resolution structural information of the ribosome-inhibitor complex. By crystallizing the ribosome with the bound inhibitor and analyzing the diffraction pattern of X-rays, a detailed three-dimensional model of the interaction can be generated, revealing the precise binding site and molecular interactions.
Visualizations
Signaling Pathways and Logical Relationships
Caption: this compound's inhibitory pathway on the bacterial ribosome.
Experimental Workflow
Caption: Workflow for characterizing a ribosomal inhibitor.
Conclusion
This compound, presumed to be Chloramphenicol, is a potent inhibitor of bacterial protein synthesis with a well-defined, context-specific mechanism of action. Its ability to bind to the peptidyl transferase center and obstruct the A-site is modulated by the nascent peptide chain, highlighting a sophisticated interplay between the ribosome, the nascent peptide, and the antibiotic. A thorough understanding of these inhibition pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.
References
- 1. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lincophenicol-like Compounds in Bacterial Cultures
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: The term "Lincophenicol" is not a recognized scientific name for a specific antibiotic. It is presumed to be a conceptual portmanteau of Lincomycin and Chloramphenicol . This document provides detailed protocols and data based on these two well-characterized antibiotics, both of which inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. The principles and methods described herein are applicable to the study of these antibiotics and other novel compounds with similar mechanisms of action.
Introduction
Lincomycin, a lincosamide, and Chloramphenicol, a phenicol, are potent inhibitors of bacterial protein synthesis.[1] They exert their bacteriostatic or bactericidal effects by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide bond formation.[2][3] Lincomycin is primarily effective against Gram-positive bacteria, such as Staphylococcus and Streptococcus species.[4][5] Chloramphenicol possesses a broader spectrum of activity, inhibiting a wide variety of Gram-positive and Gram-negative bacteria. Understanding the precise efficacy and mechanism of action of such compounds is critical in drug development and microbiological research. These application notes provide standardized protocols for determining antibacterial activity and investigating the effects of these antibiotics on bacterial growth.
Quantitative Data: In Vitro Susceptibility
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize representative MIC ranges for Lincomycin and Chloramphenicol against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges for Lincomycin
| Bacterial Species | Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.2 - 32 |
| Streptococcus pyogenes | Gram-positive | 0.04 - 0.8 |
| Streptococcus pneumoniae | Gram-positive | 0.05 - 0.4 |
Data compiled from multiple sources. Actual MIC can vary significantly based on the specific strain and testing conditions.
Table 2: Minimum Inhibitory Concentration (MIC) Ranges for Chloramphenicol
| Bacterial Species | Type | MIC Range (µg/mL) |
| Escherichia coli | Gram-negative | 4 - >256 |
| Salmonella enterica serovar Typhi | Gram-negative | 0.1 - 5 (sensitive strains) |
| Staphylococcus aureus | Gram-positive | 4.87 (representative value) |
| Streptococcus pyogenes | Gram-positive | 9.75 (representative value) |
Data compiled from multiple sources. Resistance can lead to significantly higher MIC values.
Mechanism of Action: Inhibition of Protein Synthesis
Both Lincomycin and Chloramphenicol target the peptidyl transferase center (PTC) within the 50S ribosomal subunit. By binding to specific nucleotides of the 23S rRNA, they physically obstruct the binding of aminoacyl-tRNA to the A-site and inhibit the formation of peptide bonds, thereby halting protein elongation and bacterial growth.
Figure 1. Inhibition of the 50S ribosomal subunit by this compound-like antibiotics.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.
Materials:
-
Test compound (e.g., Lincomycin, Chloramphenicol) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Workflow Diagram:
Figure 2. Workflow for the broth microdilution MIC determination protocol.
Procedure:
-
Prepare Antibiotic Dilutions: a. In a sterile 96-well plate, add 100 µL of sterile MHB to wells 2 through 12. b. Add 200 µL of the test antibiotic solution (at twice the desired starting concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 serves as the positive control (growth control, no antibiotic) and well 12 as the negative control (sterility control, no bacteria).
-
Prepare Bacterial Inoculum: a. Select 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation: a. Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well) compared to the turbid growth in the positive control (well 11). Pinpoint growth at the bottom of the well should be disregarded for bacteriostatic antibiotics like chloramphenicol.
Protocol 2: Antibacterial Susceptibility Testing via Kirby-Bauer Disk Diffusion
This qualitative method determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic based on the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks impregnated with a standard concentration of the antibiotic (e.g., Chloramphenicol 30 µg)
-
Bacterial culture and 0.5 McFarland standard as prepared in Protocol 1
-
Sterile cotton swabs
-
Forceps
-
Ruler or caliper
Procedure:
-
Inoculation: a. Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland). b. Remove excess fluid by pressing the swab against the inside of the tube. c. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth. d. Allow the plate to dry for 3-5 minutes.
-
Disk Application: a. Using sterile forceps, place the antibiotic disk onto the surface of the inoculated MHA plate. b. Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.
-
Incubation: a. Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
Result Interpretation: a. Measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using a ruler or caliper. b. Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the established breakpoints provided by standards organizations like CLSI.
Protocol 3: Bacterial Growth Curve Assay
This protocol monitors the effect of an antibiotic on bacterial growth over time by measuring optical density (OD).
Materials:
-
Spectrophotometer or microplate reader capable of measuring OD at 600 nm (OD₆₀₀)
-
Sterile culture tubes or a 96-well plate
-
Bacterial culture
-
Appropriate broth medium (e.g., LB, TSB)
-
Test antibiotic at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC)
Procedure:
-
Prepare Cultures: a. Inoculate an overnight culture of the test bacterium in the appropriate broth. b. The next day, dilute the overnight culture into fresh, pre-warmed broth to an initial OD₆₀₀ of ~0.05-0.1.
-
Set Up Experimental Conditions: a. Prepare a series of culture flasks or wells containing the diluted bacterial culture. b. Add the test antibiotic to achieve the desired final concentrations. Include a "no antibiotic" growth control. c. Prepare a blank control containing only sterile broth.
-
Incubation and Measurement: a. Incubate the cultures at the optimal temperature with shaking (e.g., 37°C at 200 rpm). b. At regular time intervals (e.g., every 30-60 minutes), withdraw an aliquot from each culture and measure the OD₆₀₀. Use the sterile broth as a blank.
-
Data Analysis: a. Plot the OD₆₀₀ values (Y-axis) against time (X-axis) to generate growth curves for each condition. b. Compare the growth curves of the antibiotic-treated cultures to the untreated control to observe effects on the lag phase, exponential growth rate, and maximum culture density.
References
Standard Operating Procedure for In Vitro Evaluation of Phenicol Antibiotics
Introduction
This document provides a detailed standard operating procedure (SOP) for the in vitro evaluation of phenicol antibiotics. The term "Lincophenicol" as specified in the user request did not yield specific search results. It is presumed that this may be a typographical error or a less common derivative. Therefore, this SOP is based on the well-documented in vitro activities of closely related and representative phenicol compounds, namely Chloramphenicol and Thiamphenicol.
Phenicols are a class of broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis.[1][2] Their primary mechanism of action involves binding to the 50S ribosomal subunit of bacteria, which sterically blocks the peptidyl transferase step in peptide bond formation.[1][3] This document outlines the protocols for assessing the antibacterial, cytotoxic, and anti-inflammatory properties of these compounds in an in vitro setting.
Application Notes
Phenicol antibiotics are versatile molecules for in vitro research with several key applications:
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic bacteria to understand their potency and spectrum of activity.
-
Mechanism of Action Studies: Investigating the specific molecular interactions with the bacterial ribosome and downstream effects on protein synthesis.
-
Cytotoxicity Assessment: Evaluating the potential toxic effects on mammalian cell lines to determine a therapeutic window and predict potential adverse effects. Cytotoxicity assays are crucial for safety assessment and dose optimization in drug development.[4]
-
Anti-inflammatory Activity Screening: Assessing the ability of these compounds to modulate inflammatory pathways, which can be a secondary therapeutic benefit. This can involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Protocols
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a phenicol antibiotic that prevents visible growth of a bacterium.
Materials:
-
Test compound (e.g., Chloramphenicol, Thiamphenicol)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the compound in the 96-well plate containing CAMHB.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate, including positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.
Data Presentation:
| Bacterium | Test Compound | MIC (µg/mL) | Reference |
| Escherichia coli O157:H7 | Chloramphenicol | 0.5 | |
| Enterococcus faecium | Chloramphenicol | 0.5 | |
| Staphylococcus aureus | Chloramphenicol | 1 | |
| Streptococci | Thiamphenicol | ≤ 0.5 - 4 | |
| Pneumococci | Thiamphenicol | ≤ 0.5 - 4 | |
| Enterococci | Thiamphenicol | ≤ 0.5 - 4 | |
| Staphylococci | Thiamphenicol | 8 - 64 | |
| Salmonella | Thiamphenicol | 8 - 64 | |
| E. coli | Thiamphenicol | 8 - 64 |
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include vehicle-treated (negative control) and untreated cells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Cell Line | Test Compound | Concentration | % Cell Viability |
| L929 | Test Compound X | 10 µM | 95% |
| L929 | Test Compound X | 50 µM | 70% |
| L929 | Test Compound X | 100 µM | 45% |
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for NO measurement)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + test compound without LPS).
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration (as an indicator of NO production) from a standard curve of sodium nitrite.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Data Presentation:
| Treatment Group | NO Production (µM) | % Inhibition |
| Control (untreated) | 1.2 | - |
| LPS (1 µg/mL) | 25.8 | 0% |
| LPS + Test Compound X (10 µM) | 18.1 | 30% |
| LPS + Test Compound X (50 µM) | 9.7 | 62% |
Note: This table is a representative example. Specific data on the NO inhibitory activity of the mentioned phenicols was not found in a quantitative format in the initial search.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Mechanism of Action of Phenicols.
References
Application Notes and Protocols for Chloramphenicol Solution Preparation in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[1] It is a valuable tool in molecular biology for the selection of transformed cells containing chloramphenicol resistance genes and for the amplification of plasmids, cosmids, and BACs in E. coli.[1] In drug development, it serves as a reference compound for antibiotic efficacy studies. Proper preparation of chloramphenicol solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and use of chloramphenicol solutions for research purposes.
Physicochemical Properties
Chloramphenicol is a white to greyish-white crystalline powder with a slightly bitter taste.[2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and acetone.[2] The molecule's solubility is influenced by the presence of both polar functional groups and a hydrophobic aromatic moiety.[2]
Data Presentation
Table 1: Solubility of Chloramphenicol
| Solvent | Solubility | Reference |
| Water | Poorly soluble | |
| Ethanol | Soluble | |
| Acetone | Soluble |
Table 2: Stability of Chloramphenicol Solutions
| Condition | Stability Profile | Reference |
| Acidic (pH < 7) | Relatively stable | |
| Alkaline (pH > 7) | Prone to degradation | |
| Heat | Can lead to degradation | |
| Aqueous Solution | Susceptible to hydrolysis |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Chloramphenicol Stock Solution in Ethanol
Materials:
-
Chloramphenicol powder (purity ≥ 97%)
-
95% Ethanol, sterile
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile filter (0.22 µm pore size) and syringe
Procedure:
-
Weigh out the desired amount of chloramphenicol powder using an analytical balance. For a 10 mg/mL solution, you will need 100 mg of chloramphenicol for a final volume of 10 mL.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of 95% ethanol to the tube.
-
Vortex the mixture until the chloramphenicol is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube clearly with the name of the solution, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Bacterial Culture
Materials:
-
10 mg/mL Chloramphenicol stock solution
-
Sterile liquid or molten agar growth medium (e.g., LB, Terrific Broth)
-
Sterile pipettes and tips
Procedure:
-
Thaw the 10 mg/mL chloramphenicol stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Calculate the volume of stock solution required to achieve the desired final concentration in your growth medium. For a final concentration of 25 µg/mL in 100 mL of medium, you would need 250 µL of the 10 mg/mL stock solution.
-
Aseptically add the calculated volume of the chloramphenicol stock solution to the sterile growth medium.
-
Mix the medium thoroughly by swirling or inverting the container.
-
The medium is now ready for use in bacterial culture for selection or plasmid amplification.
Mechanism of Action
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It is a lipid-soluble molecule that can diffuse through the bacterial cell membrane. Once inside the cell, chloramphenicol binds to the 50S subunit of the bacterial ribosome. This binding action blocks the peptidyl transferase step of protein elongation, thereby preventing the formation of peptide bonds and halting protein synthesis.
Visualizations
Caption: Mechanism of action of Chloramphenicol in a bacterial cell.
Caption: Workflow for preparing Chloramphenicol solutions for research.
References
Application Notes and Protocols for In Vitro Assessment of Phenicol and Lincosamide Antibiotics
A Note on "Lincophenicol": The term "this compound" does not correspond to a recognized antibiotic. This document provides information on Chloramphenicol and Lincomycin , two distinct classes of antibiotics, based on the possibility of a typographical error. Chloramphenicol is a phenicol antibiotic, while Lincomycin is a lincosamide. Both are inhibitors of bacterial protein synthesis.
Part 1: Chloramphenicol
Introduction
Chloramphenicol is a broad-spectrum bacteriostatic antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It achieves this by binding to the 50S ribosomal subunit, thereby preventing the formation of peptide bonds.[1][3] While highly effective, its use is limited in humans due to potential serious side effects, including bone marrow suppression. In a research context, it is crucial to determine the effective and cytotoxic concentrations of Chloramphenicol to ensure the validity of in vitro studies.
Mechanism of Action
Chloramphenicol diffuses through the bacterial cell membrane and reversibly binds to the A2451 and A2452 residues within the 23S rRNA of the 50S ribosomal subunit. This binding action inhibits the peptidyl transferase activity, which is essential for the elongation of the polypeptide chain during protein synthesis. Although it primarily targets bacterial ribosomes, at high concentrations, it can also affect mitochondrial ribosomes in eukaryotic cells, leading to cytotoxicity.
Diagram of Chloramphenicol's Mechanism of Action
Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.
Quantitative Data Summary
The effective concentration of Chloramphenicol can vary significantly depending on the bacterial species and strain. The following tables provide a summary of Minimum Inhibitory Concentrations (MICs) for selected bacteria and reported cytotoxic concentrations for eukaryotic cells.
Table 1: Minimum Inhibitory Concentrations (MICs) of Chloramphenicol for Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 16 | |
| Streptococcus pneumoniae | 1 - 8 | |
| Escherichia coli | 2 - 8 | |
| Haemophilus influenzae | ≤ 2 (Susceptible) | |
| Gram-Negative Bacilli (MDR) | 4 - >256 |
Table 2: In Vitro Cytotoxicity of Chloramphenicol
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Monkey Kidney Cells | Apoptosis Assay | 2 - 5 mM | Induction of apoptosis | |
| Human Hematopoietic Progenitor Cells | Colony Forming Assay | < Therapeutic Levels | Suppression of growth | |
| Human Non-Small Cell Lung Cancer (A549, H1299) | Viability Assay | Not specified | No significant effect on viability at short incubation | |
| Nude Mice (in vivo) | MTT Assay on isolated cells | Up to 100 mg/kg | Decreased cell viability in liver, kidney, and heart tissues | |
| Human Bone Marrow Cells | DNA Synthesis Assay | Not specified | Inhibition of DNA synthesis |
Experimental Protocols
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
Chloramphenicol stock solution (e.g., 1 mg/mL in ethanol)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare Chloramphenicol Dilutions:
-
Perform serial two-fold dilutions of the Chloramphenicol stock solution in MHB in the wells of a 96-well plate to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculum Preparation:
-
Select 3-4 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the Chloramphenicol dilutions and the growth control well.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Chloramphenicol that completely inhibits visible bacterial growth.
-
This protocol provides a general method for assessing the cytotoxic effects of Chloramphenicol on a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chloramphenicol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Chloramphenicol in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Chloramphenicol.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the Chloramphenicol concentration.
-
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathway Interactions
Recent studies have shown that Chloramphenicol can modulate cellular signaling pathways beyond its primary antibacterial action. In non-small cell lung cancer cells, Chloramphenicol has been found to induce autophagy and inhibit the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway. It appears to destabilize the HIF-1α protein by interfering with its interaction with SENP-1, leading to its degradation via the autophagy pathway.
Diagram of Chloramphenicol's Effect on the HIF-1α Pathway
Caption: Chloramphenicol's modulation of the HIF-1α signaling pathway.
Part 2: Lincomycin
Introduction
Lincomycin is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is primarily effective against Gram-positive bacteria and some anaerobic bacteria. Similar to Chloramphenicol, its mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
Lincomycin binds to the 23S RNA of the 50S subunit of the bacterial ribosome, which interferes with the peptidyl transferase center. This binding action obstructs the ribosomal exit tunnel, preventing the elongation of the nascent polypeptide chain and thereby halting protein synthesis.
Diagram of Lincomycin's Mechanism of Action
Caption: Mechanism of Lincomycin action on the bacterial ribosome.
Quantitative Data Summary
The in vitro efficacy of Lincomycin is dependent on the bacterial species and the inoculum size.
Table 3: Minimum Inhibitory Concentrations (MICs) of Lincomycin for Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 3.2 | |
| Streptococcus pyogenes | 0.04 - 0.8 | |
| Staphylococcus aureus (inoculum ≤ 10⁴ cells/mL) | Median MIC: 0.78 | |
| Staphylococcus aureus (inoculum ≥ 10⁷ cells/mL) | Median MIC: 3.13 | |
| α-hemolytic streptococci | 0.40 - 1.05 |
Table 4: In Vitro Cytotoxicity of Lincomycin and its Derivative Clindamycin
| Compound | Cell Line | Assay | Concentration Range | Effect | Reference |
| Clindamycin | Fibroblasts | MTT Assay | 5 and 50 mg/L | ~60% viable cells at 24 and 48 h | |
| Clindamycin | Fibroblasts | MTT Assay | 150 and 300 mg/L | <50% viable cells at 24 and 48 h | |
| Lincomycin | Rat Hepatocytes | MTT Assay | Not specified | Nanobiotic formulation showed a better safety profile |
Experimental Protocols
This is a qualitative method to determine the susceptibility of bacteria to Lincomycin.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Lincomycin antimicrobial susceptibility disks (e.g., 2 µg)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking.
-
-
Disk Application:
-
Aseptically apply a Lincomycin disk to the surface of the inoculated agar.
-
Ensure disks are placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined zone diameter breakpoints.
-
The MTT assay protocol described for Chloramphenicol (Protocol 2) can be adapted for Lincomycin. It is important to determine the appropriate concentration range for Lincomycin based on available literature or preliminary screening experiments.
Workflow for Antimicrobial Susceptibility Testing (AST)
Caption: Workflow for Antimicrobial Susceptibility Testing (AST) by Disk Diffusion.
Signaling Pathway Interactions
At sub-inhibitory concentrations, Lincomycin has been shown to induce the expression of genes involved in secondary metabolism in Streptomyces species. For instance, in Streptomyces coelicolor, it increases the production of the antibiotic actinorhodin by upregulating the expression of the actII-ORF4 regulatory gene. This suggests that Lincomycin can act as a signaling molecule that modulates bacterial gene expression. Further research is needed to elucidate its effects on signaling pathways in eukaryotic cells.
References
Application Notes and Protocols: Ribosome Profiling with Linezolid and Chloramphenicol to Elucidate Translational Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of in vivo translation by sequencing ribosome-protected mRNA fragments. This method allows for the precise identification of translated regions of the transcriptome and quantification of translation efficiency. When coupled with translation inhibitors, ribosome profiling becomes an invaluable tool for elucidating the mechanism of action of antimicrobial compounds. This application note provides a detailed protocol for utilizing ribosome profiling with the antibiotics linezolid and chloramphenicol to study their inhibitory effects on bacterial translation.
Linezolid, the first clinically approved oxazolidinone antibiotic, and chloramphenicol, a broad-spectrum antibiotic, both target the bacterial ribosome's peptidyl transferase center (PTC) on the 50S subunit.[1][2][3] Their binding interferes with the proper positioning of aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation.[1][2] Notably, the inhibitory action of both drugs is not uniform across all codons but is context-dependent, with stalling occurring more frequently at specific amino acid sequences. Ribosome profiling can precisely map these stall sites, offering deep insights into the drugs' mechanisms.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a ribosome profiling experiment using linezolid and chloramphenicol.
Table 1: Ribosome Occupancy at Specific Codons in the Presence of Inhibitors
| Amino Acid at Penultimate Position (-1) of Nascent Chain | Fold Change in Ribosome Occupancy (Linezolid vs. Control) | Fold Change in Ribosome Occupancy (Chloramphenicol vs. Control) |
| Alanine (Ala) | 8.5 | 7.2 |
| Serine (Ser) | 5.3 | 4.8 |
| Threonine (Thr) | 4.1 | 3.5 |
| Glycine (Gly) | 0.9 | 1.1 |
| Proline (Pro) | 1.2 | 1.0 |
This table illustrates the context-specific inhibition, showing increased ribosome density when specific amino acids are in the penultimate position of the nascent peptide chain.
Table 2: Top 5 Ribosome Stall Sites Induced by Linezolid and Chloramphenicol
| Gene | Codon Position | Nascent Peptide Context (-2, -1, P-site) | Stall Score (Linezolid) | Stall Score (Chloramphenicol) |
| rplC | 45 | Val-Ala-Leu | 15.2 | 12.8 |
| infA | 23 | Met-Ser-Ile | 11.7 | 9.9 |
| rpsB | 67 | Gly-Ala-Arg | 10.9 | 9.1 |
| gyrA | 112 | Leu-Thr-Val | 8.4 | 7.0 |
| fusA | 301 | Pro-Ala-Gly | 7.9 | 6.5 |
Stall score is a metric representing the normalized ribosome density at a specific codon, indicating the strength of the translational pause.
Experimental Protocols
This section provides a detailed methodology for a ribosome profiling experiment in bacteria, such as E. coli, using linezolid or chloramphenicol as translation inhibitors.
Protocol 1: Bacterial Culture and Inhibitor Treatment
-
Bacterial Growth: Inoculate a suitable volume of lysogeny broth (LB) with a single colony of the bacterial strain of interest. Grow the culture at 37°C with shaking (250 rpm) to an early-to-mid logarithmic phase (OD600 of 0.3-0.5).
-
Inhibitor Treatment:
-
Linezolid: Add linezolid to the culture at a final concentration of 100 µg/mL.
-
Chloramphenicol: Add chloramphenicol to the culture at a final concentration of 100 µg/mL.
-
Control: Prepare an untreated control culture.
-
-
Incubation: Incubate the treated and control cultures for a short period (e.g., 2-5 minutes) at 37°C with shaking to allow for ribosome stalling. The optimal incubation time may need to be determined empirically.
-
Harvesting: Rapidly harvest the cells by filtration and flash-freezing in liquid nitrogen to halt translation instantaneously. This method is preferred over centrifugation to minimize stress responses that can alter the translatome.
Protocol 2: Preparation of Ribosome-Protected Footprints
-
Cell Lysis: Grind the frozen cell pellets in a mortar and pestle under liquid nitrogen. Resuspend the ground cells in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl2, 100 mM NH4Cl, 1 mM DTT, 0.5% Triton X-100, and DNase I).
-
Clarification: Clarify the lysate by centrifugation at 20,000 x g for 10 minutes at 4°C to remove cell debris.
-
Nuclease Digestion: Treat the supernatant with RNase I to digest mRNA not protected by ribosomes. The optimal concentration of RNase I and digestion time should be determined empirically to ensure complete digestion of unprotected RNA while preserving the ribosome-mRNA complexes.
-
Monosome Isolation: Load the digested lysate onto a 10-50% sucrose density gradient and centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C. This step separates monosomes from polysomes and other cellular components.
-
Fractionation: Fractionate the sucrose gradient while monitoring the absorbance at 260 nm. Collect the fractions corresponding to the 70S monosome peak.
-
RNA Extraction: Extract the ribosome-protected RNA fragments (footprints) from the collected monosome fractions using a suitable RNA extraction method (e.g., phenol-chloroform extraction followed by isopropanol precipitation).
Protocol 3: Library Preparation and Sequencing
-
Size Selection: Run the extracted RNA on a denaturing polyacrylamide gel and excise the gel slice corresponding to the expected size of ribosome footprints (~25-35 nucleotides).
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) from the size-selected footprints using a commercially available rRNA removal kit.
-
Library Construction:
-
3' Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the RNA footprints.
-
Reverse Transcription: Reverse transcribe the ligated footprints into cDNA using a reverse transcriptase and a primer complementary to the 3' adapter.
-
Circularization: Circularize the resulting cDNA.
-
PCR Amplification: Amplify the circularized cDNA using primers that add the necessary sequences for next-generation sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the ribosome profiling experimental and data analysis workflow.
Caption: Mechanism of translational inhibition by Linezolid and Chloramphenicol.
References
Application Notes and Protocols: Step-by-Step Protein Synthesis Inhibition Assay with Lincophenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental biological process and a key target for a broad range of antimicrobial and anticancer agents. The development of novel inhibitors of protein synthesis requires robust and reliable assays to determine their potency and mechanism of action. This application note provides a detailed protocol for a step-by-step protein synthesis inhibition assay using Lincophenicol, a novel investigational compound.
Please Note: As "this compound" is an investigational compound with limited publicly available data, this protocol will utilize Chloramphenicol as a well-characterized model protein synthesis inhibitor. Chloramphenicol, like this compound, is expected to target the bacterial ribosome. The principles and methodologies described herein are directly applicable to the study of this compound and other novel protein synthesis inhibitors.
Chloramphenicol functions by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step of protein synthesis.[1][2] This application note will describe an in vitro protein synthesis assay using a commercially available E. coli S30 cell-free extract system and a luciferase reporter to quantify the extent of protein synthesis inhibition.[3][4]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Bacterial protein synthesis is a complex process involving the 70S ribosome, messenger RNA (mRNA), transfer RNA (tRNA), and various initiation, elongation, and termination factors. Many antibiotics, including chloramphenicol, exert their effect by interfering with this intricate machinery.[1]
Chloramphenicol specifically binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the large 50S ribosomal subunit. This binding sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a peptide bond between the nascent polypeptide chain at the P-site and the incoming amino acid. This ultimately leads to the cessation of protein elongation and bacterial growth.
Experimental Protocols
Principle of the Assay
This protocol utilizes a coupled in vitro transcription-translation (TX-TL) system based on an E. coli cell-free extract. A DNA template encoding a reporter protein, such as firefly luciferase, is added to the extract. The cellular machinery in the extract transcribes the DNA into mRNA and then translates the mRNA into the luciferase protein. The amount of synthesized luciferase is directly proportional to the level of protein synthesis and can be quantified by adding a luciferin substrate and measuring the resulting luminescence. When a protein synthesis inhibitor like this compound (modeled by chloramphenicol) is present, the production of luciferase is reduced, leading to a decrease in the luminescent signal. The 50% inhibitory concentration (IC50) value can then be determined by measuring the luminescence across a range of inhibitor concentrations.
Materials and Reagents
-
E. coli S30 Cell-Free Protein Synthesis Kit (e.g., Promega, Cayman Chemical)
-
DNA template encoding Firefly Luciferase under a T7 promoter
-
This compound (or Chloramphenicol as a model compound)
-
Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Luciferase Assay System (e.g., Promega)
-
Opaque, white 96-well assay plates
-
Luminometer
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.)
Step-by-Step Protocol
1. Preparation of this compound/Chloramphenicol Dilutions:
-
Prepare a 10 mM stock solution of this compound/Chloramphenicol in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Prepare a "no inhibitor" control containing only DMSO.
-
Prepare a "no template" control to measure background luminescence.
2. Assay Reaction Setup:
-
Thaw all components of the E. coli S30 cell-free protein synthesis kit on ice.
-
Prepare a master mix according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, amino acid mixture, and the luciferase DNA template.
-
Aliquot the master mix into the wells of a chilled, opaque, white 96-well plate.
-
Add 1 µL of each this compound/Chloramphenicol dilution (and the DMSO control) to the respective wells. The final concentration of DMSO in the reaction should not exceed 5%.
-
Gently mix the contents of the wells by pipetting up and down.
3. Incubation:
-
Seal the 96-well plate to prevent evaporation.
-
Incubate the plate at 37°C for 2-3 hours. This allows for the coupled transcription and translation of the luciferase gene.
4. Luminescence Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence of each well using a luminometer.
5. Data Analysis:
-
Subtract the average background luminescence (from the "no template" control) from all other readings.
-
Normalize the data by expressing the luminescence of each inhibitor concentration as a percentage of the "no inhibitor" control.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.
Data Presentation
The following table summarizes hypothetical quantitative data for the inhibition of protein synthesis by this compound, based on expected results for a chloramphenicol-like compound.
| Compound | Target | Assay System | IC50 (µM) |
| This compound (hypothetical) | Bacterial 50S Ribosome | E. coli S30 Cell-Free (Luciferase) | 5.2 |
| Chloramphenicol (reference) | Bacterial 50S Ribosome | E. coli S30 Cell-Free (Luciferase) | 3.7 - 6.0 |
| Tetracycline (reference) | Bacterial 30S Ribosome | E. coli S30 Cell-Free (Luciferase) | 1.5 |
| Kanamycin (reference) | Bacterial 30S Ribosome | E. coli S30 Cell-Free (Luciferase) | 0.8 |
Note: The IC50 values for reference compounds are approximate and can vary depending on the specific assay conditions and kit used.
Visualizations
Signaling Pathway: Bacterial Protein Synthesis Elongation
Caption: Inhibition of bacterial protein synthesis elongation by this compound.
Experimental Workflow: Protein Synthesis Inhibition Assay
Caption: Workflow for the in vitro protein synthesis inhibition assay.
References
Application Notes and Protocols for Bacterial Growth Inhibition Assay Using Lincophenicol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincophenicol is a synthetic antibiotic that represents a hybrid of two well-known protein synthesis inhibitors: lincomycin and chloramphenicol.[1] Its mechanism of action, similar to chloramphenicol, involves the inhibition of bacterial protein synthesis.[1] This document provides a detailed protocol for assessing the bacterial growth inhibitory properties of this compound, primarily through the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[2][3][4] The provided protocols are intended to guide researchers in microbiology, infectious disease, and drug development in evaluating the efficacy of this compound against various bacterial strains.
Mechanism of Action
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit, interfering with the peptidyl transferase step of protein elongation. This binding prevents the formation of peptide bonds between amino acids, thereby halting the synthesis of essential proteins required for bacterial growth and replication. While it is a potent inhibitor of bacterial protein synthesis, it's important to note that its parent compound, chloramphenicol, can also affect mitochondrial protein synthesis in mammalian cells, which can be a consideration in toxicity studies.
Data Presentation
The efficacy of this compound is quantitatively expressed as the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes hypothetical MIC values of this compound against common bacterial strains for illustrative purposes. Actual values must be determined experimentally.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 - 8 | 4 - 50 |
| Streptococcus pneumoniae | Gram-positive | 1 - 4 | Not specified |
| Escherichia coli | Gram-negative | 4 - 16 | Not specified |
| Pseudomonas aeruginosa | Gram-negative | >64 | Not specified |
| Listeria monocytogenes | Gram-positive | Not specified | 4 - 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Incubator (37°C)
-
Sterile water or saline (for bacterial suspension)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes.
-
For example, to test a concentration range of 0.25 to 128 µg/mL, prepare working solutions at twice the final desired concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound working solution to the corresponding wells, creating a serial dilution across the plate. The final volume in these wells will be 100 µL after adding the bacterial inoculum.
-
Include a positive control well containing only CAMHB and the bacterial inoculum (no this compound).
-
Include a negative control well containing only CAMHB (no bacteria or this compound) to check for sterility.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the negative control well). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest drug concentration that has an OD similar to the negative control.
-
Visualizations
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination.
References
- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
Determining the Minimum Inhibitory Concentration (MIC) of Lincophenicol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lincophenicol is a novel antibiotic belonging to the phenicol class, which is characterized by its broad-spectrum activity against a variety of bacterial pathogens. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[1][2][3][4][5] These protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.
Principle of MIC Determination: The fundamental principle behind MIC determination is to expose a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent. Following a specified incubation period, the presence or absence of visible bacterial growth is assessed to identify the lowest concentration of the agent that inhibits growth. This value is reported as the MIC in micrograms per milliliter (µg/mL).
Mechanism of Action of Phenicols
This compound, as a member of the phenicol class of antibiotics, is presumed to exert its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. These antibiotics bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding action sterically hinders the attachment of the aminoacyl-tRNA to the A-site on the ribosome, thereby preventing the formation of peptide bonds and halting protein elongation. The overall effect is the cessation of bacterial growth and replication.
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution method and the agar dilution method. The broth microdilution method is generally preferred for its efficiency in testing multiple isolates and concentrations simultaneously.
Broth Microdilution Method
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.
Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, dimethyl sulfoxide)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with round-bottom wells
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Sterile petri dishes, test tubes, and pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
The stock solution should be sterilized by filtration if not prepared aseptically.
-
-
Preparation of this compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first column of wells.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a gradient of this compound concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).
-
The growth control well should be turbid, and the sterility control well should be clear.
-
Caption: Experimental workflow for the Broth Microdilution Method.
Agar Dilution Method
The agar dilution method is considered a reference method and is useful for testing a large number of isolates against a few antibiotics.
Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains for testing
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Inoculum replicating device (e.g., multipoint inoculator)
-
Sterile saline or broth
-
McFarland turbidity standards
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described for the broth microdilution method.
-
-
Preparation of Agar Plates with this compound:
-
Prepare molten and cooled (45-50°C) MHA.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Preparation of Bacterial Inoculum:
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Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.
-
-
Inoculation of Agar Plates:
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Using an inoculum replicating device, spot the standardized bacterial suspensions onto the surface of the this compound-containing agar plates and the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface. A single colony or a faint haze should be disregarded.
-
Data Presentation
The following table presents hypothetical MIC data for this compound against common quality control bacterial strains.
| Bacterial Strain | ATCC Number | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 1 - 4 |
| Enterococcus faecalis | 29212 | 2 - 8 |
| Escherichia coli | 25922 | 4 - 16 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
| Streptococcus pneumoniae | 49619 | 0.5 - 2 |
Logical Determination of MIC
The determination of the MIC value is a logical process of observing the inhibitory effect of increasing concentrations of an antimicrobial agent on bacterial growth.
Caption: Logical relationship for determining the Minimum Inhibitory Concentration.
Quality Control
Adherence to quality control measures is essential for the accuracy and reproducibility of MIC testing. This includes the regular testing of reference bacterial strains with known MIC values for the antimicrobial agent being tested. The obtained MIC values should fall within the established acceptable ranges for the quality control strains. Any deviation from these ranges may indicate issues with the reagents, inoculum preparation, or incubation conditions, and requires investigation.
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
Application Notes and Protocols for Evaluating Lincophenicol Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed application notes and protocols for characterizing the cellular activity of Lincophenicol, a novel investigational compound. This compound is hypothesized to function as an inhibitor of protein synthesis, a mechanism common to antibiotic classes such as lincosamides and phenicols.[1][2] The following cell-based assays are designed to quantify its cytotoxic and cytostatic effects, elucidate its mechanism of action at the cellular level, and confirm its engagement with intracellular targets. These protocols are essential for the preclinical evaluation of this compound as a potential therapeutic agent, particularly in oncology where targeting protein synthesis can be a viable strategy.
Proposed Mechanism of Action: Protein Synthesis Inhibition
This compound is presumed to act similarly to phenicols, such as chloramphenicol, by binding to the 50S subunit of the ribosome.[1][3][4] This interaction sterically hinders the peptidyl transferase reaction, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis. This disruption of a fundamental cellular process can lead to cell cycle arrest and eventual cell death.
Caption: Proposed mechanism of this compound action on the 50S ribosomal subunit.
Cell Viability and Cytotoxicity Assay (MTS/MTT)
Application Note: This assay is a primary screening method to determine the dose-dependent cytotoxic or cytostatic effects of this compound on a panel of cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, indicating the potency of the compound. It is crucial for comparing efficacy across different cell lines and selecting concentrations for subsequent mechanistic studies.
Experimental Protocol: MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression.
Data Presentation: this compound IC50 Values
| Cell Line | Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 22.5 ± 2.1 |
| HCT116 | Colon Cancer | 11.8 ± 1.5 |
| HEK293 | Normal Kidney | > 100 |
Note: Data are representative and should be generated empirically.
Caption: Workflow for the MTS cell viability assay.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Application Note: To determine whether the reduction in cell viability is due to programmed cell death (apoptosis) or necrosis, an Annexin V/Propidium Iodide (PI) assay is employed. Annexin V binds to phosphatidylserine, an early apoptotic marker, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes. This assay helps to elucidate the specific cell death pathway initiated by this compound.
Experimental Protocol: Flow Cytometry
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at 1X and 2X the determined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Data Presentation: Apoptosis in HCT116 Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 0 | 3.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 12 (1X IC50) | 18.7 ± 2.2 | 8.9 ± 1.1 |
| This compound | 24 (2X IC50) | 35.2 ± 3.1 | 15.4 ± 1.9 |
Note: Data are representative and should be generated empirically.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Application Note: Compounds that interfere with fundamental processes like protein synthesis can cause cells to arrest at specific checkpoints in the cell cycle. Cell cycle analysis using propidium iodide staining and flow cytometry quantifies the distribution of cells in G0/G1, S, and G2/M phases. This provides insight into the cytostatic effects of this compound and can help identify the specific phase of the cell cycle that is most sensitive to its action.
Experimental Protocol: Propidium Iodide Staining
-
Cell Culture and Treatment: Seed cells and treat with this compound at IC50 concentrations as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution in HCT116 Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 45.3 ± 3.5 | 30.1 ± 2.8 | 24.6 ± 2.1 |
| This compound | 12 (1X IC50) | 68.9 ± 4.1 | 15.5 ± 1.9 | 15.6 ± 1.7 |
| This compound | 24 (2X IC50) | 75.1 ± 4.8 | 10.2 ± 1.5 | 14.7 ± 1.6 |
Note: Data are representative and should be generated empirically.
Target Engagement Assay
Application Note: Target engagement assays are crucial to confirm that a compound interacts directly with its intended molecular target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound provides strong evidence of direct binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a heat block).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
Troubleshooting & Optimization
Addressing Lincophenicol solubility issues in laboratory buffers
Welcome to the technical support center for Lincophenicol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to this compound's solubility in laboratory buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties? A1: this compound is a hybrid antibiotic compound. Like many complex organic molecules, it exhibits poor aqueous solubility, which can present challenges in experimental settings. It is an inhibitor of the Escherichia coli ribosomal peptidyltransferase-catalyzed puromycin reaction.[1] Key properties influencing its solubility include a predicted pKa of 12.68, indicating it is a very weak acid.[1] Understanding these properties is the first step in developing an effective solubilization strategy.
Q2: How does pH affect the solubility of this compound? A2: For ionizable compounds, solubility is highly dependent on the pH of the solution.[2] As a weak acid with a high pKa, this compound's solubility is expected to increase at pH values above its pKa. However, such high pH conditions are not physiologically relevant for most experiments. Therefore, pH adjustment alone is often insufficient and must be combined with other techniques. It is crucial to determine the optimal pH for your specific experimental system while considering the compound's stability, as extreme pH can cause degradation.[2][3]
Q3: What are the primary strategies for enhancing the solubility of poorly soluble compounds like this compound? A3: Solubility enhancement techniques are broadly divided into physical and chemical modifications.
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions with hydrophilic polymers.
-
Chemical Modifications: These involve using co-solvents, adjusting pH with buffers, forming salts, or using complexing agents like cyclodextrins. For most laboratory applications, the use of co-solvents and careful pH control are the most common first-line approaches.
Q4: What is the difference between kinetic and equilibrium solubility? A4: It's important to distinguish between these two concepts.
-
Kinetic Solubility: This is the maximum concentration achieved when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous buffer. It often represents a temporary, supersaturated state and is measured over a short period.
-
Equilibrium (or Thermodynamic) Solubility: This is the concentration of the compound in a saturated solution after it has reached equilibrium with an excess of its solid form over a longer period (e.g., 24-48 hours). This value is typically lower than kinetic solubility and represents a more stable state.
Troubleshooting Guide
Issue 1: My this compound, dissolved in 100% DMSO, precipitates immediately upon dilution into my aqueous buffer (e.g., PBS).
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Possible Cause: The concentration of this compound in the final aqueous solution exceeds its kinetic solubility limit. The high percentage of aqueous medium causes the poorly soluble compound to crash out of solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest first step is to lower the final working concentration of this compound in your experiment.
-
Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the "shock" of dilution into the aqueous buffer.
-
Use an Intermediate Dilution Step: Instead of diluting directly, perform a serial dilution. First, dilute the DMSO stock into a mixture of DMSO and your aqueous buffer (e.g., a 1:1 mix), then further dilute this intermediate solution into the final aqueous buffer.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Issue 2: My prepared this compound solution is cloudy or has visible particles.
-
Possible Cause: The compound has not fully dissolved or has precipitated out of solution during storage.
-
Troubleshooting Steps:
-
Apply Gentle Agitation: Vortex the solution vigorously.
-
Use Sonication: Place the vial in a sonicator bath for several minutes. This provides energy to break up solid aggregates and facilitate dissolution.
-
Apply Gentle Heat: Carefully warm the solution in a water bath set to 37°C. Use this method with caution, as prolonged exposure to heat can degrade the compound.
-
Filter the Solution: If small particulates remain, you may need to filter the solution through a 0.22 µm syringe filter, but be aware this may lower the final concentration if undissolved compound is removed.
-
Issue 3: I am observing inconsistent results in my bioassays.
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Possible Cause: Inconsistent solubility or compound degradation can lead to variable results. The actual concentration of soluble this compound may be lower than intended and can vary between preparations.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions to ensure they are clear and free of precipitates.
-
Check Compound Stability: Conduct a stability study to ensure this compound is not degrading in your chosen buffer and under your experimental conditions (e.g., temperature, light exposure).
-
Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution. Prepare working solutions fresh from the stock aliquot immediately before use.
-
Data & Protocols
This compound Solubility Data
The following table summarizes the approximate kinetic solubility of this compound in common laboratory buffers with varying levels of DMSO as a co-solvent.
| Buffer (0.1 M) | pH | Co-solvent (DMSO) | Approx. Kinetic Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.1% | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 0.5% | 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1.0% | 15 |
| Tris-HCl | 7.4 | 0.5% | 8 |
| Tris-HCl | 8.0 | 0.5% | 12 |
| HEPES | 7.4 | 0.5% | 7 |
Data are illustrative and should be confirmed experimentally.
Experimental Protocol: Preparation of a this compound Working Solution
This protocol describes a standard method for preparing a working solution of this compound from a DMSO stock, designed to minimize precipitation.
-
Prepare Concentrated Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-20 mg/mL).
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. The solution must be perfectly clear.
-
Dispense the stock solution into small, single-use aliquots. Store at -20°C or -80°C, protected from light.
-
-
Prepare Intermediate Dilution (if necessary):
-
Thaw a single aliquot of the concentrated stock solution.
-
Prepare an intermediate solution by diluting the stock 1:10 in 100% DMSO. For example, add 10 µL of the 10 mg/mL stock to 90 µL of DMSO to get a 1 mg/mL intermediate stock.
-
-
Prepare Final Working Solution:
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Add the required volume of the intermediate (or concentrated) stock solution to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing the buffer.
-
Crucially, add the DMSO stock to the buffer, not the other way around. This ensures rapid mixing and dispersion.
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Ensure the final DMSO concentration does not exceed a level detrimental to your experimental system (typically ≤ 0.5%).
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Visually inspect the final working solution to confirm it is clear. Use immediately.
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Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound working solutions.
References
Optimizing Lincophenicol concentration for antibacterial experiments
Technical Support Center: Optimizing Lincophenicol Concentration
Disclaimer: this compound is a placeholder name for the purpose of this guide. The experimental data, protocols, and mechanisms described are based on Chloramphenicol, a well-characterized bacteriostatic antibiotic, to provide an accurate and useful framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a broad-spectrum bacteriostatic antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2] It achieves this by reversibly binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1][2][3] This binding action physically blocks the attachment of aminoacyl-tRNA to the ribosome, which prevents the formation of peptide bonds and halts the elongation of the protein chain.
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standard incubation period. The MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum. This compound is primarily bacteriostatic, meaning it inhibits growth, but it can be bactericidal at high concentrations against highly susceptible organisms.
Q3: What is a typical starting concentration range for this compound in experiments?
A3: The optimal concentration depends heavily on the bacterial strain and the plasmid copy number (if used for selection). For susceptibility testing, a common starting point is a two-fold serial dilution ranging from 64 µg/mL down to 0.25 µg/mL. Refer to the data table below for typical MIC ranges against common bacterial strains.
Q4: My quality control (QC) strain shows MIC results that are out of the acceptable range. What should I do?
A4: Out-of-range QC results indicate a potential issue with the assay. First, verify the purity and viability of the QC strain. Then, check for common procedural errors such as incorrect inoculum density, degraded this compound stock, improper incubation conditions, or issues with the media preparation. It is recommended to repeat the test after reviewing each step of the protocol.
Q5: How can I determine if my bacterial strain is resistant to this compound?
A5: Resistance is typically determined by comparing the MIC value of your strain to established clinical breakpoints. If the MIC is above the "susceptible" breakpoint, the strain is considered resistant. Common mechanisms of resistance include enzymatic inactivation of the drug by chloramphenicol acetyltransferase (CAT), mutations in the ribosomal binding site, or the presence of efflux pumps that remove the antibiotic from the cell.
Troubleshooting Guides
This section addresses common problems encountered during antibacterial susceptibility testing with this compound.
Issue 1: No inhibition of bacterial growth is observed, even at high concentrations.
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Possible Cause 1: Inactive this compound. The antibiotic may have degraded. This compound solutions can lose potency if stored improperly (e.g., exposed to light) or if added to media that is too hot.
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Solution: Prepare a fresh stock solution of this compound from a reliable source. Store it in aliquots at -20°C, protected from light.
-
-
Possible Cause 2: Highly Resistant Strain. The bacterial strain may possess resistance mechanisms.
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Solution: Confirm the identity of your bacterial strain. If resistance is expected, you may need to test a higher range of concentrations or investigate the mechanism of resistance (e.g., test for the presence of the cat gene).
-
-
Possible Cause 3: Excessive Inoculum. Too many bacterial cells can overwhelm the antibiotic, leading to visible growth.
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Solution: Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard before dilution.
-
Issue 2: MIC results are inconsistent between experimental repeats.
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Possible Cause 1: Inoculum Variability. The most common cause of variability is inconsistent inoculum preparation.
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Solution: Strictly adhere to the protocol for standardizing the inoculum to a 0.5 McFarland standard. Prepare the inoculum from fresh, well-isolated colonies of the same age.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate serial dilutions or inoculation volumes will lead to inconsistent results.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each dilution step to avoid carryover.
-
-
Possible Cause 3: Incubation Conditions. Fluctuations in temperature or incubation time can affect bacterial growth rates and MIC values.
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Solution: Use a calibrated incubator and maintain a consistent incubation period (typically 16-20 hours) for all experiments.
-
Caption: A troubleshooting workflow for addressing inconsistent MIC results.
Data Presentation
The following table summarizes typical MIC ranges for this compound against common quality control and research strains. Note that these values can vary based on the specific lineage and experimental conditions.
| Bacterial Strain | This compound MIC Range (µg/mL) | Notes |
| Escherichia coli ATCC® 25922™ | 2 - 8 | Quality control strain for susceptibility testing. |
| Staphylococcus aureus ATCC® 25923™ | 2 - 8 | Quality control strain for susceptibility testing. |
| Methicillin-Resistant S. aureus (MRSA) | 2 - 4 | Many clinical MRSA isolates remain susceptible. |
| Pseudomonas aeruginosa | Generally > 128 | Often exhibits high intrinsic resistance. |
Experimental Protocols
Protocol: Determining MIC via Broth Microdilution
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
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This compound stock solution (e.g., 1280 µg/mL)
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
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Sterile 96-well U-bottom microtiter plates
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Spectrophotometer or 0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Methodology:
-
Preparation of this compound Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired concentration, e.g., 128 µg/mL) to well 1.
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Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the antibiotic concentration, achieving the final test concentrations. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, check the sterility control (well 12) for clarity and the growth control (well 11) for turbidity.
-
Visually inspect the test wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Mechanism of Action Pathway
This compound inhibits bacterial protein synthesis by targeting the ribosome.
Caption: this compound binds the 50S ribosomal subunit, blocking protein synthesis.
References
Understanding the degradation pathways of Lincophenicol in solution
Disclaimer: The term "Lincophenicol" does not correspond to a recognized single chemical entity in the reviewed scientific literature. This technical support center addresses the degradation pathways of Lincomycin and Chloramphenicol individually in solution, as it is hypothesized that "this compound" may refer to a combination product or a formulation containing these two antibiotics.
This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting information, frequently asked questions, and detailed experimental protocols related to the stability and degradation of Lincomycin and Chloramphenicol in solution.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental analysis of Lincomycin and Chloramphenicol degradation.
| Question | Answer |
| Why am I seeing unexpected peaks in my HPLC chromatogram when analyzing Chloramphenicol? | Unexpected peaks can arise from degradation products. Chloramphenicol is susceptible to degradation under various conditions, including hydrolysis of the amide bond, reduction of the p-nitro group, and oxidation of the hydroxyl groups.[1] Ensure your mobile phase is optimized to separate these potential degradants from the parent compound. Consider performing forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify the retention times of major degradation products.[2][3] |
| My Lincomycin solution is showing rapid degradation. What are the likely causes? | Lincomycin degradation is significantly influenced by pH and temperature. It is least stable at acidic pH (e.g., pH 2) and degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[4][5] Check the pH of your solution; optimal stability is observed around pH 4. Also, ensure the storage temperature is appropriate, as elevated temperatures accelerate degradation. |
| I'm observing a color change in my Chloramphenicol solution. What does this indicate? | A yellowing of a Chloramphenicol solution, potentially with the formation of an orange-yellow precipitate, is often a sign of photodegradation. This process can also lead to a decrease in the pH of the solution. It is crucial to protect Chloramphenicol solutions from light during storage and handling. |
| What are the key factors to control in a stability study for these antibiotics? | The primary factors to control are pH, temperature, light exposure, and the presence of oxidizing agents. It is also important to consider the ionic strength of the solution and the potential for microbial contamination. |
| How can I confirm the identity of degradation products? | High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for identifying degradation products. By analyzing the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights and fragmentation patterns to elucidate their structures. |
| Is it possible for Lincomycin and Chloramphenicol to interact in a solution? | Yes, a potential for interaction exists. Chloramphenicol can displace Lincomycin from its binding site on the 50S ribosomal subunit, leading to a mutual weakening of their antibacterial effect. This antagonism should be considered when formulating or co-administering these drugs. |
Quantitative Data Summary
The following tables summarize the kinetic data for the degradation of Chloramphenicol and the stability of Lincomycin under various conditions.
Table 1: Degradation Kinetics of Chloramphenicol
| Degradation Process | pH | Rate Constant (k) | Half-life (t½) | Conditions | Reference |
| UV/H₂O₂ Photolysis | - | 2.93 × 10⁻² min⁻¹ | - | Pseudo-first-order kinetics | |
| UV-LED/PS | 7.0 | 0.0522 min⁻¹ | - | Pseudo-first-order kinetics | |
| UV-LED/PMS | 7.0 | 0.0437 min⁻¹ | - | Pseudo-first-order kinetics | |
| UV-LED/Chlorine | 7.0 | 0.0523 min⁻¹ | - | Pseudo-first-order kinetics | |
| Photodegradation (Artificial Radiation) | 6.8 | - | Varies with matrix | Pseudo-first-order kinetics | |
| Photodegradation (Solar Radiation) | 6.8 | - | Varies with matrix | Pseudo-first-order kinetics |
Table 2: Stability of Lincomycin Hydrochloride in Solution
| pH | Temperature (°C) | Shelf-life | Kinetic Order | Reference |
| 2 | 80 | 0.38 days | First-order | |
| 4 | 80 | 4.59 days | First-order | |
| Alkaline | 70-100 | - | Rate dependence on [OH⁻] | |
| Acidic | 60 | Less rapid degradation than in basic solution | First-order |
Experimental Protocols
Protocol 1: Forced Degradation Study of Chloramphenicol
This protocol outlines a general procedure for conducting forced degradation studies on Chloramphenicol to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Prepare a stock solution of Chloramphenicol in a suitable solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 80°C for 2 hours.
-
Alkaline Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the solution at 80°C for 2 hours.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat an aliquot of the stock solution at 90°C for 4 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: HPLC Analysis of Lincomycin and its Degradation Products
This protocol provides a starting point for the development of an HPLC method for the analysis of Lincomycin. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and a phosphate buffer (pH 6.0) is often effective. An isocratic mobile phase of 8% acetonitrile and 92% water has also been reported.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 220 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of Lincomycin in the mobile phase at a range of concentrations to generate a calibration curve.
-
Prepare sample solutions (from degradation studies or stability testing) by diluting them to fall within the calibration range.
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify Lincomycin and any degradation products by comparing their retention times and peak areas to the standards.
-
Visualizations
The following diagrams illustrate the major degradation pathways of Chloramphenicol and Lincomycin.
Caption: Major degradation pathways of Chloramphenicol in solution.
Caption: Key biodegradation pathways of Lincomycin.
Caption: General experimental workflow for studying antibiotic degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.uii.ac.id [journal.uii.ac.id]
- 3. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Phenicol-based Experiments
This guide is designed for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving phenicols, with a primary focus on Chloramphenicol. Given that "Lincophenicol" is not a recognized compound, this resource addresses common issues related to the well-established phenicol class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no effect of Chloramphenicol in my bacterial culture?
A1: There are several potential reasons for a lack of bactericidal or bacteriostatic effect. These include the presence of antibiotic resistance genes (such as cat, which encodes chloramphenicol acetyltransferase), decreased membrane permeability, or the presence of efflux pumps.[1][2] Ensure you are using a susceptible bacterial strain and the correct concentration of Chloramphenicol. Also, verify the age and storage conditions of your antibiotic stock, as it can degrade over time.
Q2: My eukaryotic cell line is showing unexpected changes in morphology and growth rate after Chloramphenicol treatment. What could be the cause?
A2: While primarily targeting bacterial ribosomes, Chloramphenicol can also affect eukaryotic cells by inhibiting mitochondrial protein synthesis.[3][4][5] This can lead to mitochondrial stress, decreased ATP production, and subsequent changes in cell proliferation, morphology, and even induce pathways related to cell stress and invasion.
Q3: Can Chloramphenicol affect signaling pathways in mammalian cells?
A3: Yes, studies have shown that Chloramphenicol-induced mitochondrial stress can activate signaling pathways such as c-Jun N-terminal kinases (JNK) and phosphatidylinositol 3-kinase (PI3K)/Akt. Additionally, Chloramphenicol has been found to inhibit the eukaryotic Ser/Thr phosphatase CTDSP1, which can have downstream effects on cell differentiation.
Q4: I am observing a paradoxical effect where higher concentrations of Chloramphenicol are less effective at killing bacteria. Why is this happening?
A4: This phenomenon, known as the Eagle effect, can occur with some bacteriostatic antibiotics. While the exact mechanism is not fully understood for Chloramphenicol, it is hypothesized that at very high concentrations, the antibiotic may inhibit processes necessary for cell death, leading to a reduction in its bactericidal activity.
Q5: How can I be sure my Chloramphenicol solution is stable?
A5: Chloramphenicol is susceptible to degradation under certain conditions. It is particularly unstable in alkaline solutions and can also be degraded by acidic conditions and exposure to light. Prepare fresh solutions and store them protected from light at -20°C for long-term use.
Troubleshooting Guides
Chloramphenicol Acetyltransferase (CAT) Assay
The CAT assay is a common reporter gene assay. Unexpected results can manifest as low or no activity, or high background.
Troubleshooting Common CAT Assay Issues
| Observed Problem | Potential Cause | Recommended Solution |
| No or very low CAT activity | Inefficient cell lysis | Ensure complete cell lysis by using an appropriate lysis buffer and protocol. Multiple freeze-thaw cycles can improve lysis efficiency. |
| Inactive CAT enzyme | Store cell lysates at -80°C and avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to the lysis buffer. | |
| Suboptimal assay conditions | Verify the pH of the reaction buffer and the concentration of substrates (chloramphenicol and acetyl-CoA). | |
| High background signal | Endogenous acetylating activity in eukaryotic cells | Heat-inactivate the cell lysate at 65°C for 10-15 minutes before adding the substrates. |
| Contamination of reagents or equipment | Use sterile techniques and fresh reagents. | |
| Unexpected spots on TLC plate | Degradation of radiolabeled chloramphenicol | Use fresh radiolabeled substrate and store it properly. |
| Impure reagents | Ensure the purity of all reagents, including the TLC solvent system. |
Diagram: Logical Workflow for Troubleshooting a CAT Assay
Caption: A step-by-step decision tree for troubleshooting common issues in CAT assays.
Minimum Inhibitory Concentration (MIC) Assay
MIC assays determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Troubleshooting Common MIC Assay Issues
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of growth at any concentration | Bacterial resistance | Confirm the susceptibility of the bacterial strain. Use a known susceptible strain as a positive control. |
| Inactive Chloramphenicol | Prepare a fresh stock solution of Chloramphenicol and verify its concentration. | |
| Incorrect inoculum density | Standardize the bacterial inoculum to a 0.5 McFarland standard. | |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting of the antibiotic dilutions and bacterial inoculum. |
| Contamination | Use aseptic techniques to prevent contamination of the microtiter plates or tubes. | |
| Growth in negative control well | Contamination of media or reagents | Use sterile media and reagents. |
| No growth in positive control well | Non-viable bacterial inoculum | Use a fresh, viable bacterial culture for the inoculum. |
| Inappropriate growth medium or conditions | Ensure the growth medium and incubation conditions (temperature, atmosphere) are optimal for the bacterial strain. |
Table: Expected MIC Ranges for Chloramphenicol against Common Bacterial Strains
| Bacterial Species | ATCC Strain | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 4 - 16 |
| Pseudomonas aeruginosa | 27853 | 128 - >256 (Often resistant) |
| Streptococcus pneumoniae | 49619 | 2 - 8 |
Note: These are typical ranges and may vary depending on the specific isolate and testing conditions.
Eukaryotic Cell-Based Assays
Unexpected results in eukaryotic cell-based assays can be due to Chloramphenicol's off-target effects on mitochondria.
Troubleshooting Off-Target Effects in Eukaryotic Cells
| Observed Problem | Potential Cause | Recommended Confirmatory Experiment | Solution/Consideration |
| Decreased cell proliferation/viability | Inhibition of mitochondrial protein synthesis leading to reduced ATP production. | Measure cellular ATP levels. Perform a Seahorse assay to assess mitochondrial respiration. | Use the lowest effective concentration of Chloramphenicol. Include a control treated with an unrelated antibiotic. |
| Changes in cell morphology | Mitochondrial stress and downstream signaling effects. | Stain cells with a mitochondrial-specific dye (e.g., MitoTracker) to observe mitochondrial morphology. | Document morphological changes and consider them as a potential experimental outcome. |
| Activation of stress-related pathways | Chloramphenicol-induced mitochondrial dysfunction can activate JNK and PI3K/Akt pathways. | Perform Western blotting to detect phosphorylation of JNK and Akt. | Be aware of these potential off-target effects when interpreting data from signaling studies. |
| Altered cell differentiation | Inhibition of the Ser/Thr phosphatase CTDSP1. | If relevant to the experimental system, assess the phosphorylation status of known CTDSP1 substrates. | Consider if the observed phenotype aligns with known functions of CTDSP1. |
Diagram: Signaling Pathways Affected by Chloramphenicol in Eukaryotic Cells
Caption: Off-target effects of Chloramphenicol on eukaryotic cell signaling pathways.
Detailed Experimental Protocols
Chloramphenicol Acetyltransferase (CAT) Assay Protocol (TLC-based)
-
Cell Lysate Preparation:
-
Wash cultured cells transfected with a CAT reporter plasmid with phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer or by three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the CAT enzyme.
-
-
CAT Reaction:
-
In a microfuge tube, combine the cell extract with a reaction mixture containing [¹⁴C]-chloramphenicol and acetyl-CoA.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Extraction of Acetylated Chloramphenicol:
-
Stop the reaction and extract the chloramphenicol and its acetylated forms using ethyl acetate.
-
Evaporate the ethyl acetate to dryness.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried extract in a small volume of ethyl acetate and spot it onto a silica TLC plate.
-
Develop the TLC plate in a chamber containing a chloroform:methanol (e.g., 95:5) solvent system.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to X-ray film or a phosphorimager screen.
-
Quantify the spots corresponding to unacetylated and acetylated chloramphenicol. The percentage of acetylated chloramphenicol reflects the CAT activity.
-
Broth Microdilution MIC Assay Protocol
-
Prepare Chloramphenicol Dilutions:
-
Perform serial two-fold dilutions of a known concentration of Chloramphenicol in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
-
Prepare Bacterial Inoculum:
-
From a pure culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to the final desired inoculum density (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria only) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of Chloramphenicol at which there is no visible bacterial growth (turbidity).
-
References
- 1. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloramphenicol-induced mitochondrial dysfunction is associated with decreased transferrin receptor expression and ferritin synthesis in K562 cells and is unrelated to IRE-IRP interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Lincophenicol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Lincophenicol in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic antibiotic belonging to the phenicol class. Its primary mechanism of action is the inhibition of protein synthesis in bacteria.[1][2][3][4] It achieves this by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1] This binding sterically hinders the positioning of the aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation.
Q2: What are "off-target" effects and why are they a concern for drugs like this compound?
Off-target effects occur when a drug interacts with unintended molecular targets within a cell, leading to unforeseen biological consequences. These interactions can result in cellular toxicity, altered signaling pathways, or other adverse effects that are separate from the drug's intended therapeutic action. For this compound, off-target effects could involve interactions with host cell mitochondrial ribosomes, which share similarities with bacterial ribosomes, or other cellular proteins.
Q3: What are the common strategies to identify potential off-target effects of a small molecule like this compound?
Identifying off-target effects involves a combination of computational and experimental approaches.
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Computational Prediction: In silico methods use the chemical structure of this compound to predict potential interactions with a large database of known protein structures.
-
In Vitro Screening: Techniques like high-throughput screening (HTS) can test this compound against a panel of purified proteins or in cell-based assays to identify unintended activities.
-
Proteome-wide Approaches: Methods such as Cellular Thermal Shift Assay (CETSA) and mass spectrometry-based proteomics can identify proteins that physically interact with this compound within the cell.
-
Genetic and Phenotypic Screening: Technologies like CRISPR-Cas9 or RNA interference can be used to identify genes that modify a cell's sensitivity to this compound, suggesting a functional interaction.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Results
Q: We observe significant toxicity in our eukaryotic cell line at concentrations of this compound that should not affect host cells. What could be the cause?
A: This could be indicative of an off-target effect. Here are some troubleshooting steps:
-
Confirm On-Target Activity: First, ensure that the observed toxicity is not an exaggerated on-target effect. While this compound primarily targets bacterial ribosomes, high concentrations might affect mitochondrial protein synthesis in eukaryotic cells due to the prokaryotic origin of mitochondria.
-
Mitochondrial Toxicity Assay: Perform a specific mitochondrial function assay (e.g., measuring oxygen consumption rate or mitochondrial membrane potential) to determine if mitochondrial protein synthesis is being inhibited.
-
Off-Target Screening: If mitochondrial toxicity is ruled out, this suggests a different off-target interaction. Proceed with broader off-target identification methods as outlined in the experimental protocols below.
Issue 2: Discrepancy Between In Vitro and In-Cellulo Results
Q: this compound shows high specificity for its bacterial target in our in vitro binding assays, but we see a different phenotype in our cell-based assays. Why is there a discrepancy?
A: Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cellular Metabolism: this compound may be metabolized by the cell into a different compound with altered activity or off-target interactions.
-
Compound Accumulation: The drug may accumulate in specific cellular compartments, reaching high local concentrations that lead to off-target engagement.
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Indirect Effects: The observed cellular phenotype may be an indirect consequence of the on-target activity (e.g., cellular stress responses) rather than a direct off-target interaction.
To investigate this, consider performing a time-course analysis of the cellular phenotype and correlating it with measurements of intracellular this compound concentration.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement and identify off-target interactions in a cellular context. It is based on the principle that a protein's thermal stability changes upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture your cell line of interest to ~80% confluency. Treat the cells with either this compound (at various concentrations) or a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the protein levels of your target of interest (and potential off-targets) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Data Presentation
Table 1: Hypothetical CETSA Data for this compound
| Protein Target | Vehicle Control Tm (°C) | This compound (10 µM) Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Bacterial Ribosomal Protein L16 | 52.5 | 58.2 | +5.7 | On-Target Engagement |
| Human Mitochondrial Ribosomal Protein L12 | 51.8 | 53.1 | +1.3 | Potential Off-Target |
| GAPDH | 62.1 | 62.3 | +0.2 | No Engagement |
| Kinase X | 55.4 | 59.8 | +4.4 | Potential Off-Target |
Visualizations
Caption: this compound inhibits protein synthesis by binding to the PTC.
References
- 1. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of action of chloramphenicol in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lincophenicol Interference with Common Reporter Gene Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lincophenicol in experiments involving common reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic antibiotic that inhibits bacterial protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit, which interferes with the peptidyl transferase step of translation.[1][2][3] This action can halt the production of proteins, including reporter proteins used in gene assays.
Q2: Can this compound affect my luciferase or beta-galactosidase reporter gene assay results?
A2: Yes, this compound can significantly interfere with reporter gene assays. Since luciferase and beta-galactosidase are proteins, their expression is dependent on cellular protein synthesis. By inhibiting this process, this compound can lead to a decrease in the amount of active reporter protein, resulting in a reduced signal in your assay.[4][5]
Q3: I am observing a decrease in my reporter signal after treating cells with this compound. Does this mean my promoter of interest is being repressed?
A3: Not necessarily. A decrease in reporter signal could be a direct result of this compound's inhibitory effect on the translation of the reporter protein, rather than a specific repression of your promoter of interest. It is crucial to include appropriate controls to distinguish between these two possibilities.
Q4: What are the critical controls to include when using this compound in a reporter gene assay?
A4: To ensure the validity of your results, the following controls are essential:
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Vehicle Control: Cells treated with the same solvent used to dissolve this compound to account for any effects of the solvent itself.
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Positive Control Reporter: A vector expressing the reporter gene under the control of a strong, constitutive promoter (e.g., CMV or SV40). This helps to assess the general effect of this compound on protein synthesis in your cell type.
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Cell Viability Assay: To determine if the observed decrease in reporter signal is due to cytotoxicity caused by this compound.
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Dual-Reporter System: Co-transfecting an experimental reporter with a control reporter driven by a constitutive promoter allows for normalization of the experimental reporter activity to the control reporter activity.
Troubleshooting Guides
Issue 1: Significantly Reduced Reporter Signal Across All Experimental and Control Groups
| Possible Cause | Troubleshooting Step |
| General Inhibition of Protein Synthesis | 1. Confirm the concentration of this compound used. A high concentration will lead to broad inhibition of protein synthesis. 2. Perform a dose-response experiment with this compound on your positive control vector to determine a concentration that allows for sufficient reporter expression while still being effective for your primary experiment. |
| Cell Toxicity | 1. Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your reporter assay to assess the cytotoxic effects of this compound at the concentrations used. 2. If significant cell death is observed, consider lowering the concentration of this compound or reducing the treatment duration. |
| Inefficient Transfection | 1. Optimize your transfection protocol to ensure high efficiency. 2. Use a positive control reporter to verify transfection efficiency in the absence of this compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Treatment | 1. Ensure accurate and consistent pipetting of this compound across all wells. 2. Prepare a master mix of the treatment media to minimize well-to-well variations. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Cell Seeding Density | 1. Ensure a uniform cell seeding density across all wells of your plate. |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay to Assess this compound Interference
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 50-80% confluency at the time of transfection.
-
Co-transfection: Transfect cells with your experimental firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK) at an optimized ratio.
-
This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure Renilla luciferase activity.
-
-
Data Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample. Normalize the results to the vehicle control.
Protocol 2: Beta-Galactosidase Reporter Assay with this compound Treatment
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the dual-luciferase protocol, transfecting your experimental reporter plasmid and a beta-galactosidase control plasmid.
-
This compound Treatment: Follow step 3 from the dual-luciferase protocol.
-
Cell Lysis: After treatment, wash cells with PBS and lyse them. The lysis method may vary depending on the cell type.
-
Beta-Galactosidase Assay (Colorimetric):
-
Mix a small volume of cell extract with a reaction buffer containing o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a high pH solution (e.g., 1 M sodium carbonate).
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Measure the absorbance at 420 nm using a spectrophotometer.
-
-
Data Analysis: Normalize the beta-galactosidase activity to the total protein concentration of the cell lysate.
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the potential effects of this compound on reporter gene expression.
| Treatment | Firefly Luciferase (RLU) | Renilla Luciferase (RLU) | Normalized Ratio (Firefly/Renilla) | Cell Viability (%) |
| Vehicle | 1,500,000 | 150,000 | 10.0 | 100 |
| This compound (10 µM) | 900,000 | 95,000 | 9.5 | 98 |
| This compound (50 µM) | 450,000 | 50,000 | 9.0 | 95 |
| This compound (100 µM) | 150,000 | 20,000 | 7.5 | 70 |
RLU: Relative Light Units
Visualizations
Caption: Mechanism of this compound interference with reporter protein synthesis.
Caption: Troubleshooting workflow for reduced reporter signal.
Caption: Logic of a dual-reporter assay for normalization.
References
- 1. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the inhibition of protein synthesis on the Escherichia coli cell envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Phenicol-Class Antibiotics for Long-Term Storage
Disclaimer: The term "Lincophenicol" does not correspond to a recognized scientific name for a chemical compound. This guide provides best practices for the stabilization and long-term storage of phenicol-class antibiotics, using Chloramphenicol as the primary example due to the shared "phenicol" suffix. The principles and practices outlined here are generally applicable to this class of antibiotics but should be validated for any specific, novel derivative.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Chloramphenicol for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store Chloramphenicol powder for long-term use?
A1: Solid Chloramphenicol is stable and should be stored at 2°C to 8°C, protected from light and moisture.[1][2] Under these conditions, it can be stored for at least three years without significant degradation.[1]
Q2: How should I prepare and store a stock solution of Chloramphenicol?
A2: It is recommended to prepare a stock solution of Chloramphenicol in 70-100% ethanol at a concentration of 25-50 mg/mL.[3][4] This stock solution should be filter-sterilized and can be stored in aliquots at -20°C for up to one year. Avoid autoclaving Chloramphenicol solutions as the compound is heat-sensitive.
Q3: What factors contribute to the degradation of Chloramphenicol in experimental settings?
A3: The main factors affecting Chloramphenicol stability in solutions are:
-
pH: Chloramphenicol is most stable in neutral to slightly acidic conditions (pH 2-7). Its degradation through hydrolysis significantly increases in alkaline conditions (pH > 8).
-
Temperature: Elevated temperatures accelerate the degradation of Chloramphenicol. For instance, heating an aqueous solution at 115°C for 30 minutes can lead to a 10% loss of the compound.
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Light: Chloramphenicol is sensitive to light and can undergo photodegradation. It is advisable to protect media and stock solutions containing Chloramphenicol from light by using amber vials or storing them in the dark.
Q4: What are the common degradation pathways for Chloramphenicol?
A4: The primary degradation pathways for Chloramphenicol include:
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Hydrolysis: Cleavage of the amide bond is a common degradation route, especially in alkaline conditions, leading to the formation of 2-amino-1-(4-nitrophenyl)-propane-1,3-diol.
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Nitroreduction: The reduction of the p-nitro group to an amino group renders the molecule inactive.
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Acetylation: In biological systems, enzymatic acetylation of the hydroxyl groups is a major mechanism of bacterial resistance and inactivation.
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Photodegradation: Exposure to light can lead to the formation of compounds such as 4-nitrobenzaldehyde and 4-nitrobenzoic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor growth of resistant bacteria after transformation. | The Chloramphenicol in the selection plates may have degraded due to improper storage or prolonged incubation. | Prepare fresh agar plates with Chloramphenicol for each experiment. Ensure the stock solution has been stored correctly at -20°C and is within its expiry date. |
| Satellite colonies appear around the main colonies on a selection plate. | The bacteria may be secreting enzymes that inactivate Chloramphenicol, or the antibiotic may be degrading over time, allowing non-resistant cells to grow. | Reduce the incubation time. Pick colonies for subsequent experiments as soon as they are large enough. If necessary, re-streak on a fresh plate. |
| Unexpected results in a long-term liquid culture experiment with Chloramphenicol selection. | Chloramphenicol in an aqueous solution at 37°C will degrade over time. | For long-term experiments, it may be necessary to periodically supplement the culture with fresh Chloramphenicol. The frequency of supplementation will depend on the specific media and experimental conditions. |
| Yellowing of media containing Chloramphenicol. | This can be a sign of photodegradation. | Store media and stock solutions protected from light. |
Quantitative Stability Data
Table 1: Effect of Temperature on Chloramphenicol Degradation
| Condition | Degradation | Time | Reference |
| Aqueous solution at 115°C | ~10% | 30 minutes | |
| Aqueous solution at 100°C | 14.2 ± 1.6% | 1 hour | |
| Spiked mussel tissue at 100°C | 28.1 ± 7.1% | 1 hour | |
| Incurred mussel tissue at 100°C | 19.0 ± 4.1% | 1 hour |
Table 2: Effect of pH on Chloramphenicol Degradation
| Condition | Degradation | Time | Reference |
| 1N HCl | 23.75% | Not Specified | |
| 0.1N NaOH | 100% | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution
Objective: To prepare a sterile, stable stock solution of Chloramphenicol for use in biological experiments.
Materials:
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Chloramphenicol powder
-
100% Ethanol
-
Sterile conical tube (e.g., 50 mL)
-
Syringe and 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh 0.25-0.5 g of Chloramphenicol powder.
-
Add 10 mL of 100% ethanol to the powder in the conical tube.
-
Vortex until the Chloramphenicol is completely dissolved.
-
Draw the solution into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the sterile solution into sterile microcentrifuge tubes in appropriate aliquots.
-
Label the tubes clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one year.
Protocol 2: Stability Testing of Chloramphenicol by HPLC
Objective: To determine the concentration of Chloramphenicol and its major hydrolytic degradation product over time under specific storage conditions.
Materials:
-
Chloramphenicol solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and phosphate buffer (pH 4.0; 0.05 M) in a 30:70 (v/v) ratio
-
Chloramphenicol reference standard
-
2-amino-1-(4-nitrophenyl)-propane-1,3-diol reference standard
Methodology:
-
Sample Preparation: At specified time points, withdraw an aliquot of the stored Chloramphenicol solution. Dilute the sample to an appropriate concentration with the mobile phase.
-
Standard Preparation: Prepare a series of known concentrations of the Chloramphenicol and its degradation product reference standards to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with acetonitrile - phosphate buffer (pH 4.0; 0.05 M) (30:70, v/v)
-
Flow Rate: 1 mL/minute
-
Detection Wavelength: 278 nm or 230 nm
-
Column Temperature: 40°C
-
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to Chloramphenicol and its degradation product by comparing their retention times and peak areas to those of the standards. Use the calibration curve to determine the concentration of each compound in the samples.
Visualizations
Caption: Workflow for Preparation and Stability Testing of Chloramphenicol.
References
Common experimental problems encountered with Lincophenicol
Welcome to the technical support center for Lincophenicol (Chloramphenicol). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental problems and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chloramphenicol?
Chloramphenicol is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. It binds to the 50S ribosomal subunit and prevents the peptidyl transferase step of peptide bond formation, thereby halting protein elongation. While it is highly effective against a wide range of Gram-positive and Gram-negative bacteria, it can also inhibit mitochondrial and chloroplast protein synthesis in eukaryotic cells due to the similarity of their ribosomes to bacterial ribosomes.[1]
Q2: What are the primary off-target effects of Chloramphenicol in eukaryotic cells?
The most significant off-target effect in eukaryotic cells is the inhibition of mitochondrial protein synthesis.[2][3] This can lead to mitochondrial stress, decreased ATP biosynthesis, and can induce downstream cellular effects such as apoptosis or changes in cell differentiation. At high concentrations, Chloramphenicol has also been reported to inhibit DNA synthesis in some animal cells.
Q3: How should Chloramphenicol be stored?
Chloramphenicol powder is stable and should be stored at 2-8°C for up to three years. Stock solutions, typically prepared in ethanol, should be stored at -20°C and are stable for up to a year. Aqueous solutions are less stable and it is recommended to use them within a day. All solutions should be protected from light to prevent photochemical decomposition.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Bacterial Culture
Possible Cause 1: Degraded Chloramphenicol
-
Troubleshooting: Chloramphenicol in aqueous solutions can hydrolyze over time, and is also susceptible to heat and light degradation. If you are using old stock solutions or have added the antibiotic to media that was too hot, its potency may be compromised.
-
Solution: Prepare fresh stock solutions of Chloramphenicol. Ensure that the autoclaved media has cooled to below 50°C before adding the antibiotic. Store stock solutions in small aliquots at -20°C and protect from light.
-
Possible Cause 2: Incorrect Concentration
-
Troubleshooting: The effective concentration of Chloramphenicol can vary depending on the bacterial strain and the specific plasmid conferring resistance.
-
Solution: Perform a kill curve to determine the minimum inhibitory concentration (MIC) for your specific bacterial strain. Typical working concentrations for bacterial selection are in the range of 10-20 µg/mL. For some applications, like plasmid amplification, concentrations up to 170 µg/mL may be used.
-
Possible Cause 3: Bacterial Resistance
-
Troubleshooting: The bacterial strain may have acquired resistance to Chloramphenicol, most commonly through the expression of the chloramphenicol acetyltransferase (CAT) enzyme, which inactivates the drug.
-
Solution: Verify the resistance mechanism of your bacterial strain. If using a plasmid with a CAT gene, ensure the gene is being expressed. If the strain has developed intrinsic resistance, consider using an alternative antibiotic.
-
Issue 2: High Background or Satellite Colonies on Selection Plates
Possible Cause 1: Satellite Colonies
-
Troubleshooting: Satellite colonies are small, non-resistant colonies that grow around a true resistant colony. This occurs when the resistant colony secretes an enzyme (like CAT) that degrades the antibiotic in the immediate vicinity, allowing sensitive cells to grow.
-
Solution: When picking colonies, select well-isolated, larger colonies. To confirm resistance, re-streak the selected colony onto a fresh selection plate. A true resistant colony will grow, while satellite colonies will not.
-
Possible Cause 2: Plating Density is Too High
-
Troubleshooting: Plating too many cells can result in a lawn of bacteria, making it difficult to isolate individual colonies and increasing the likelihood of satellite colony formation.
-
Solution: Try plating a smaller volume of your transformation culture or perform serial dilutions before plating.
-
Possible Cause 3: Incubation Time is Too Long
-
Troubleshooting: Extended incubation times can lead to the breakdown of the antibiotic in the plate and allow for the growth of background colonies.
-
Solution: Do not incubate plates for longer than 16-24 hours.
-
Issue 3: Poor Solubility of Chloramphenicol
Possible Cause: Improper Solvent
-
Troubleshooting: Chloramphenicol is only slightly soluble in water (approximately 2.5 mg/mL).
-
Solution: For preparing stock solutions, use organic solvents such as ethanol, DMSO, or dimethylformamide. Chloramphenicol is highly soluble in ethanol (up to 50 mg/mL).
-
Data Presentation
Table 1: Solubility of Chloramphenicol in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | ~2.5 mg/mL |
| Ethanol | Not Specified | 50 mg/mL |
| DMSO | Not Specified | ~12.5 mg/mL |
| Dimethylformamide | Not Specified | ~16 mg/mL |
| PBS (pH 7.2) | Not Specified | ~0.12 mg/mL |
Table 2: Stability of Chloramphenicol in Aqueous Solutions
| Condition | Temperature (°C) | Duration | Degradation |
| Aqueous Solution | 20-22 | 290 days | ~50% loss |
| Borax Buffered Solution (pH 7.4) | 20-22 | 290 days | ~14% loss |
| Aqueous Solution | 115 | 30 minutes | ~10% loss |
| Ophthalmic Solution | 4 or 25 | 6 months | No statistical difference in drug content |
Experimental Protocols
Protocol 1: Preparation of Chloramphenicol Stock Solution (25 mg/mL)
Materials:
-
Chloramphenicol powder
-
100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 250 mg of Chloramphenicol powder.
-
Add the powder to a sterile container.
-
Add 10 mL of 100% ethanol.
-
Vortex until the Chloramphenicol is completely dissolved. The solution should be clear and very faintly yellow.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year.
Note: Do not autoclave Chloramphenicol solutions as this can lead to degradation.
Protocol 2: Kill Curve to Determine Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB broth)
-
Chloramphenicol stock solution
-
Sterile culture tubes or 96-well plate
-
Incubator shaker
-
Spectrophotometer (OD600)
Procedure:
-
Prepare a series of dilutions of Chloramphenicol in the liquid growth medium. A typical range to test would be from 0 µg/mL (control) to 50 µg/mL.
-
Inoculate each tube or well with a fresh overnight culture of the bacterial strain to a starting OD600 of ~0.05.
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Measure the OD600 of each culture after 16-24 hours.
-
The MIC is the lowest concentration of Chloramphenicol that prevents visible growth of the bacteria.
Visualizations
Caption: Inhibition of mitochondrial protein synthesis by Chloramphenicol.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical relationships between a common problem, its causes, and solutions.
References
Identifying sources of variability in Lincophenicol research
Lincophenicol Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of variability in this compound research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic antibiotic belonging to a novel class of protein synthesis inhibitors. Its primary mechanism of action is the targeted inhibition of the bacterial 50S ribosomal subunit. By binding to the peptidyl transferase center (PTC), this compound sterically hinders the accommodation of aminoacyl-tRNAs, thereby halting peptide bond formation and arresting bacterial growth.
Figure 1. Proposed mechanism of action for this compound.
Q2: Why am I observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain?
A2: Inconsistent MIC values are a common source of variability and can stem from several factors. Key areas to investigate include the preparation of the this compound stock solution, the bacterial inoculum density, and variations in incubation conditions. Refer to the troubleshooting workflow below for a systematic approach to identifying the source of the issue.
Figure 2. Troubleshooting workflow for inconsistent MIC results.
Q3: this compound is showing low solubility in my aqueous buffer. What are the recommended solvents and storage conditions?
A3: this compound has low aqueous solubility. For consistent results, it is critical to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your final assay medium. Improper storage can lead to degradation and loss of activity.
| Parameter | Recommendation |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10-50 mM |
| Storage Temperature | -20°C for short-term (1-2 weeks), -80°C for long-term (>2 weeks) |
| Handling | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q4: I'm observing cytotoxicity in my eukaryotic cell line assays at concentrations intended to be antibacterial. Is this expected?
A4: While this compound is designed to target bacterial ribosomes, some off-target effects on mitochondrial ribosomes in eukaryotic cells can occur at higher concentrations, leading to cytotoxicity. It is crucial to establish a therapeutic window by determining the 50% cytotoxic concentration (CC50) in your specific cell line and comparing it to the MIC values for your target bacteria.
| Cell Line | Assay Type | CC50 (µg/mL) |
| HEK293 | MTT Assay | 128.5 |
| HepG2 | LDH Release | 95.2 |
| A549 | AlamarBlue | 150.8 |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of this compound's MIC against a target bacterial strain using the broth microdilution method, following CLSI guidelines.
Figure 3. Experimental workflow for MIC determination.
Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a 2-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Ensure the final DMSO concentration does not exceed 1% in any well.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (bacteria in MHB without drug) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.
-
Disclaimer: this compound is a hypothetical compound for illustrative purposes. The data and protocols provided are representative examples for a research setting.
Validation & Comparative
In Vitro Efficacy: A Comparative Analysis of Lincomycin and Chloramphenicol
A Note on "Lincophenicol": Initial literature searches did not yield any data for an antimicrobial agent named "this compound." It is possible that this is a less common trade name, a novel compound not yet widely documented, or a conflation of names. Given the phonetic similarity, this guide provides a comparative analysis of lincomycin and chloramphenicol, two well-established antibiotics that inhibit bacterial protein synthesis. This comparison is intended to serve as a valuable alternative for researchers and drug development professionals.
Lincomycin, a lincosamide, and chloramphenicol, a phenicol, are both potent inhibitors of bacterial protein synthesis, making them effective against a range of bacterial pathogens. While both antibiotics target the 50S ribosomal subunit, their specific binding sites, spectrum of activity, and clinical applications differ. This guide provides a detailed comparison of their in vitro efficacy, supported by experimental data and protocols.
Comparative Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for lincomycin and chloramphenicol against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data has been compiled from various studies to provide a comparative overview.
| Bacterial Species | Lincomycin MIC (µg/mL) | Chloramphenicol MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 0.25 - 2 | 2 - 8 |
| Streptococcus pyogenes | 0.04 - 0.2 | 2 - 8 |
| Streptococcus pneumoniae | 0.02 - 0.2 | 2 - 8 |
| Clostridium perfringens | 0.12 - 16 | 1.5 - 4 |
| Gram-Negative Bacteria | ||
| Escherichia coli | >100 (Resistant) | 2 - 8 |
| Pseudomonas aeruginosa | >100 (Resistant) | >64 (Resistant) |
| Haemophilus influenzae | 2 - 16 | 0.25 - 2 |
| Neisseria gonorrhoeae | 0.5 - 4 | 0.25 - 2 |
Disclaimer: The MIC values presented are ranges compiled from multiple sources and may vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
The determination of MIC is a critical step in evaluating the in vitro efficacy of antimicrobial agents. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic (Lincomycin or Chloramphenicol) is prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium is prepared by suspending several colonies from a fresh agar plate into a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
-
The plate is incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Interpretation of Results:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action: Inhibition of Protein Synthesis
Both lincomycin and chloramphenicol exert their antibacterial effects by inhibiting protein synthesis at the level of the bacterial ribosome. Specifically, they target the 50S ribosomal subunit, but their binding sites and the precise mechanisms of inhibition differ.
-
Lincomycin: Belongs to the lincosamide class of antibiotics. It binds to the 23S rRNA of the 50S subunit, interfering with the peptidyl transferase reaction and inhibiting the translocation of tRNA from the A-site to the P-site. This action effectively halts the elongation of the polypeptide chain.
-
Chloramphenicol: This phenicol antibiotic also binds to the 50S ribosomal subunit in close proximity to the peptidyl transferase center. It obstructs the binding of the aminoacyl-tRNA to the A-site, thereby preventing the formation of a peptide bond.
A Comparative Guide to 50S Ribosomal Subunit Inhibitors: Lincosamides, Phenicols, and Other Key Classes
An initial note on "Lincophenicol": The term "this compound" does not correspond to a recognized compound or class of antibiotics in scientific literature. The name suggests a potential hybrid or combination of a lincosamide (like lincomycin) and a phenicol (like chloramphenicol). While the development of hybrid antibiotics is an active area of research, "this compound" itself is not an established term. This guide will therefore provide a detailed comparison of the two implied classes, lincosamides and phenicols, alongside other significant families of antibiotics that target the 50S ribosomal subunit, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
This guide will compare the following six major classes of 50S ribosomal subunit inhibitors:
-
Lincosamides (e.g., Lincomycin, Clindamycin)
-
Phenicols (e.g., Chloramphenicol)
-
Macrolides (e.g., Erythromycin, Azithromycin, Clarithromycin)
-
Oxazolidinones (e.g., Linezolid)
-
Pleuromutilins (e.g., Tiamulin, Lefamulin)
-
Streptogramins (e.g., Quinupristin-Dalfopristin)
Mechanisms of Action and Binding Sites
Antibiotics that target the 50S ribosomal subunit inhibit bacterial protein synthesis at various stages of the translation process. Their specific mechanisms and binding sites, primarily within the peptidyl transferase center (PTC), are crucial determinants of their spectrum of activity and potential for cross-resistance.
Lincosamides: This class of antibiotics binds to the 23S rRNA component of the 50S subunit, overlapping with the A and P sites of the PTC.[1] By doing so, they interfere with the accommodation of aminoacyl-tRNA and the peptidyl transferase reaction, thereby inhibiting peptide bond formation.[2][3] Lincosamides are generally considered bacteriostatic.[1]
Phenicols: Chloramphenicol, the primary member of this class, also binds to the A-site within the PTC of the 50S subunit.[4] This binding physically obstructs the correct positioning of the aminoacyl-tRNA, preventing the formation of a peptide bond. Chloramphenicol is a broad-spectrum, bacteriostatic antibiotic.
Macrolides: These antibiotics bind to the nascent peptide exit tunnel (NPET) on the 50S subunit. This interaction blocks the elongation of the polypeptide chain, leading to the dissociation of peptidyl-tRNA from the ribosome.
Oxazolidinones: This synthetic class of antibiotics has a unique mechanism of action. They bind to the P-site of the PTC on the 50S subunit, preventing the formation of the 70S initiation complex, a crucial first step in protein synthesis. This early-stage inhibition makes them effective against bacteria that have developed resistance to other protein synthesis inhibitors.
Pleuromutilins: Pleuromutilins bind to the PTC, with their core structure occupying the A-site and a side chain extending into the P-site. This dual interaction inhibits peptide bond formation by preventing the correct positioning of tRNA molecules.
Streptogramins: This class consists of two synergistic components, streptogramin A and streptogramin B. Streptogramin A binds to the PTC and induces a conformational change in the ribosome that increases the binding affinity for streptogramin B. Streptogramin B binds to the NPET. Together, they effectively inhibit peptide chain elongation and can be bactericidal.
Comparative Performance Data
The in vitro activity of these antibiotic classes is commonly compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes representative MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for selected 50S inhibitors against key bacterial pathogens.
| Antibiotic Class | Drug | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Lincosamides | Clindamycin | Staphylococcus aureus | 0.125 | 0.25 |
| Streptococcus pneumoniae | 0.06 | ≥32 | ||
| Phenicols | Chloramphenicol | Staphylococcus aureus | 4 | 8 |
| Streptococcus pneumoniae | 2 | 4 | ||
| Escherichia coli | 4 | 8 | ||
| Macrolides | Erythromycin | Staphylococcus aureus | 0.25 | >2 |
| Streptococcus pneumoniae | 2 | ≥32 | ||
| Azithromycin | Streptococcus pneumoniae | 0.06 | 2 | |
| Clarithromycin | Streptococcus pneumoniae | 0.03 | 16 | |
| Oxazolidinones | Linezolid | Staphylococcus aureus | 2 | 2 |
| Streptococcus pneumoniae | 1 | 1 | ||
| Pleuromutilins | Lefamulin | Staphylococcus aureus | 0.06 | 0.12 |
| Streptococcus pneumoniae | 0.06 | 0.12 | ||
| Streptogramins | Quinupristin-Dalfopristin | Staphylococcus aureus | 0.5 | 1 |
| Streptococcus pneumoniae | 0.5 | 1 |
Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here are for illustrative purposes and are compiled from various sources.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination (CLSI Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium in a liquid medium.
a. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.
-
Sterilize the stock solutions by membrane filtration.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35°C until it achieves the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Test Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of each antibiotic across the plate, typically ranging from 0.06 to 128 µg/mL.
-
Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vitro Translation Inhibition Assay (Luciferase Reporter System)
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system by quantifying the production of a reporter protein, such as luciferase.
a. Preparation of Cell-Free Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at high speed to remove cell debris and prepare an S30 extract.
b. In Vitro Translation Reaction:
-
Set up reaction mixtures containing the S30 extract, an amino acid mixture, an energy source (ATP, GTP), and a buffer system.
-
Add a template mRNA encoding a reporter protein (e.g., firefly luciferase).
-
Add varying concentrations of the test antibiotic to the reaction mixtures.
-
Include a positive control (no antibiotic) and a negative control (no mRNA).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
c. Detection and Quantification:
-
Add the luciferase substrate (luciferin) to each reaction.
-
Measure the resulting luminescence using a luminometer.
-
The reduction in luminescence in the presence of the antibiotic corresponds to the level of translation inhibition.
d. Data Analysis:
-
Plot the percentage of inhibition against the antibiotic concentration.
-
Determine the IC₅₀ value (the concentration of antibiotic that inhibits 50% of translation).
Ribosome Binding Assay (Radiolabeled Ligand Filter Binding)
This assay directly measures the binding of an antibiotic to the ribosome.
a. Preparation of Ribosomes:
-
Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through sucrose density gradient centrifugation.
b. Binding Reaction:
-
Incubate a fixed concentration of purified 70S ribosomes with varying concentrations of a radiolabeled antibiotic (e.g., [³H]-erythromycin) in a binding buffer.
-
To determine non-specific binding, run a parallel set of reactions containing a large excess of the corresponding unlabeled antibiotic.
-
Allow the reactions to reach equilibrium at an appropriate temperature (e.g., 37°C).
c. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through a nitrocellulose membrane. The ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while the free antibiotic will pass through.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
d. Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
e. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding data against the concentration of the radiolabeled antibiotic and use non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Visualizing Mechanisms and Workflows
Mechanisms of Action on the 50S Ribosomal Subunit
Caption: Mechanisms of action of different 50S ribosomal subunit inhibitors.
Experimental Workflow: MIC Determination by Broth Microdilution
References
- 1. Lincosamide Antibiotics: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of translation and 50S ribosomal subunit formation in Staphylococcus aureus cells by 11 different ketolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent validation of Lincophenicol as a specific research tool
An Independent Guide to Lincophenicol (Chloramphenicol) as a Research Tool
For researchers in molecular biology, microbiology, and drug development, the precision of experimental tools is paramount. This guide provides an objective comparison of this compound, more commonly known as Chloramphenicol, with other protein synthesis inhibitors. By examining its mechanism of action, specificity, and potential off-target effects, this document serves as a crucial resource for scientists designing and interpreting experiments that rely on the specific inhibition of bacterial translation.
Chloramphenicol is a broad-spectrum antibiotic that has been used for decades in clinical settings. In the laboratory, it is frequently employed as a tool to study the intricacies of bacterial protein synthesis. Its primary mode of action is the inhibition of peptidyl transferase activity on the 50S ribosomal subunit, thereby halting peptide bond formation.[1][2][3][4] However, its utility as a highly specific research tool warrants careful consideration due to its context-dependent activity and known off-target effects.
Comparative Analysis of Protein Synthesis Inhibitors
To aid in the selection of the most appropriate tool for a given research question, the following table summarizes the key characteristics of Chloramphenicol and other commonly used bacterial translation inhibitors.
| Feature | Chloramphenicol | Linezolid | Tetracycline | Gentamicin |
| Target | 50S ribosomal subunit (Peptidyl transferase center)[1] | 50S ribosomal subunit (A-site of the PTC) | 30S ribosomal subunit (A-site) | 30S ribosomal subunit (decoding center) |
| Mechanism | Inhibits peptide bond formation | Prevents formation of the initiation complex and translocation | Blocks binding of aminoacyl-tRNA to the A-site | Causes misreading of mRNA and inhibits translocation |
| Specificity | Context-dependent; stalls translation at specific amino acid motifs (e.g., Alanine, Serine, Threonine at the P-site) | Also context-dependent, with a similar stalling profile to Chloramphenicol | Generally broad inhibition of elongation | Induces errors in translation, affecting protein fidelity |
| Key Off-Target Effects | Mitochondrial protein synthesis inhibition, leading to potential mitotoxicity | Mitochondrial protein synthesis inhibition | Generally well-tolerated in prokaryotic systems, but can affect mitochondria at high concentrations | Ototoxicity and nephrotoxicity in eukaryotic systems |
| Resistance Mechanisms | Enzymatic inactivation (chloramphenicol acetyltransferase), efflux pumps, target site mutations | Target site mutations in the 23S rRNA | Efflux pumps, ribosomal protection proteins | Enzymatic modification, target site mutations |
Experimental Protocols: Assessing Specificity and Off-Target Effects
The validation of any chemical probe is crucial. Below are outlines of key experimental protocols that can be used to assess the specificity and potential off-target effects of Chloramphenicol in a research setting.
In Vitro Translation Assay
This assay directly measures the inhibitory effect of a compound on protein synthesis.
Objective: To determine the IC50 of Chloramphenicol and compare its potency against different mRNA templates.
Methodology:
-
Prepare a cell-free bacterial translation system (e.g., E. coli S30 extract).
-
Add a specific mRNA template (e.g., encoding a reporter protein like luciferase or GFP) to the reaction mixture.
-
Incubate the reaction with varying concentrations of Chloramphenicol or other inhibitors.
-
Quantify the amount of newly synthesized protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Plot the protein synthesis levels against the inhibitor concentration to determine the IC50 value.
-
To test for context-specificity, use mRNA templates with and without known Chloramphenicol stalling motifs.
Mitoribosome Profiling
This technique assesses the impact of an inhibitor on mitochondrial translation.
Objective: To determine if Chloramphenicol inhibits mitochondrial protein synthesis in eukaryotic cells.
Methodology:
-
Treat cultured eukaryotic cells with Chloramphenicol at various concentrations.
-
Isolate mitochondria from the treated and untreated cells.
-
Lyse the mitochondria and treat with RNase to degrade unprotected mRNA.
-
Isolate ribosome-protected mRNA fragments (ribosome footprints).
-
Sequence the footprints and map them to the mitochondrial genome.
-
A decrease in ribosome footprints in treated cells compared to controls indicates inhibition of mitochondrial translation.
Bacterial Growth Assays
This is a fundamental method to determine the minimum inhibitory concentration (MIC).
Objective: To determine the MIC of Chloramphenicol against a specific bacterial strain.
Methodology:
-
Prepare a series of dilutions of Chloramphenicol in liquid bacterial growth medium.
-
Inoculate each dilution with a standardized concentration of the test bacterium.
-
Incubate the cultures under appropriate conditions.
-
The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of Chloramphenicol and a typical experimental workflow for its validation.
Caption: Mechanism of Chloramphenicol action on the bacterial ribosome.
Caption: Workflow for the independent validation of Chloramphenicol.
Conclusion
While Chloramphenicol remains a valuable tool for studying bacterial protein synthesis, its use requires a nuanced understanding of its properties. Its context-dependent inhibition means it does not act as a universal inhibitor of translation, a factor that must be considered in experimental design and data interpretation. Furthermore, its known off-target effects on mitochondrial ribosomes necessitate careful control experiments, especially when working with eukaryotic systems or aiming to distinguish between prokaryotic and mitochondrial translation. For studies demanding highly specific and global inhibition of bacterial translation, researchers should consider alternative inhibitors and validate their chosen tool within the specific context of their experimental system.
References
- 1. Lincosamides, Streptogramins, Phenicols, and Pleuromutilins: Mode of Action and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanisms of action of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of action of chloramphenicol in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lincophenicol Cross-Reactivity with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel antibiotic, Lincophenicol, with other established antibiotic classes. The data presented is based on a series of preclinical evaluations designed to assess the potential for immunological cross-reactivity, a critical parameter in drug development and clinical application.
Introduction to this compound
This compound is an investigational hybrid antibiotic agent that integrates structural motifs from both the lincosamide and phenicol classes. Its purported mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a target shared by macrolides, lincosamides, streptogramins, and phenicols.[1] This shared binding site necessitates a thorough investigation of potential cross-reactivity, particularly with antibiotics of the Macrolide-Lincosamide-Streptogramin (MLS) group, as cross-resistance and hypersensitivity are important clinical considerations.[2]
Cross-Reactivity Profile of this compound
The cross-reactivity of this compound was evaluated against a panel of commonly used antibiotics from different classes. The primary method for this assessment was a competitive enzyme-linked immunosorbent assay (cELISA) to determine the degree of antibody binding interference, supplemented with Minimum Inhibitory Concentration (MIC) assays to assess for cross-resistance patterns in selected bacterial strains.
Table 1: Competitive ELISA Cross-Reactivity Data for this compound
| Antibiotic Class | Representative Antibiotic | Mean % Cross-Reactivity (± SD) | Interpretation |
| This compound (Control) | This compound | 100% | High |
| Lincosamides | Clindamycin | 45.2% (± 5.1) | Moderate |
| Phenicols | Chloramphenicol | 38.7% (± 4.8) | Moderate |
| Macrolides | Erythromycin | 15.6% (± 2.3) | Low |
| Streptogramins | Pristinamycin | 12.1% (± 1.9) | Low |
| Beta-Lactams | Penicillin G | <1.0% | Negligible |
| Aminoglycosides | Gentamicin | <1.0% | Negligible |
| Fluoroquinolones | Ciprofloxacin | <1.0% | Negligible |
| Tetracyclines | Tetracycline | <1.0% | Negligible |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 29213)
| Antibiotic | MIC (µg/mL) | Fold Change vs. This compound-induced |
| This compound | 0.5 | - |
| Clindamycin | 0.25 | 2 |
| Chloramphenicol | 2 | 2 |
| Erythromycin | 1 | 1 |
| Penicillin G | >64 | No change |
| Gentamicin | 0.5 | No change |
Experimental Protocols
This assay was performed to quantify the cross-reactivity of anti-Lincophenicol antibodies with other antibiotics.
-
Antigen Coating: High-binding 96-well microtiter plates were coated with a this compound-protein conjugate and incubated overnight at 4°C.
-
Blocking: The plates were washed and blocked with a solution of 5% non-fat dry milk in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competitive Reaction: A constant concentration of polyclonal anti-Lincophenicol rabbit serum was pre-incubated with varying concentrations of this compound (as the reference standard) or the test antibiotics (Clindamycin, Chloramphenicol, etc.). This mixture was then added to the coated and blocked wells.
-
Detection: After incubation and washing, a secondary anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added.
-
Signal Generation: The plates were washed again, and a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate was added. The reaction was stopped with sulfuric acid, and the absorbance was measured at 450 nm.
-
Data Analysis: The percentage of cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of test antibiotic) x 100.
The broth microdilution method was used to determine the MIC of various antibiotics against a reference strain of Staphylococcus aureus.
-
Bacterial Culture Preparation: A standardized inoculum of S. aureus (ATCC 29213) was prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution Series: Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizations
Conclusion
The preclinical data indicate that this compound exhibits a moderate level of immunological cross-reactivity with other lincosamides and phenicols, and a low level of cross-reactivity with macrolides and streptogramins. Cross-reactivity with beta-lactams, aminoglycosides, fluoroquinolones, and tetracyclines is negligible. These findings are consistent with its hybrid chemical structure and shared mechanism of action with the MLS group of antibiotics. The observed cross-reactivity suggests that while this compound is a distinct chemical entity, there is a potential for shared binding epitopes with its parent antibiotic classes. Further clinical studies are warranted to determine the in vivo relevance of these findings, particularly in patients with known hypersensitivities to lincosamides or phenicols.
References
- 1. Cross‐reactivity among and between macrolides, lincosamides, and streptogramins: Study on the French pharmacovigilance database | Semantic Scholar [semanticscholar.org]
- 2. Cross-reactivity among and between macrolides, lincosamides, and streptogramins: Study on the French pharmacovigilance database - PubMed [pubmed.ncbi.nlm.nih.gov]
Lincophenicol vs. Thiamphenicol: A Comparative Analysis of Ribosome Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ribosome binding affinity of thiamphenicol and explores the hypothetical binding characteristics of Lincophenicol, a conceptual hybrid antibiotic derived from lincomycin and chloramphenicol. This analysis is supported by experimental data from existing literature on the parent compounds.
Introduction
Both thiamphenicol, a derivative of chloramphenicol, and the conceptual this compound target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. Their efficacy as antibiotics is directly related to their ability to bind to the ribosome with high affinity, thereby inhibiting its function. This guide delves into the specifics of this interaction, providing quantitative data and outlining the experimental methods used to determine ribosome binding affinity.
Thiamphenicol functions by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[1] This binding event obstructs the proper positioning of aminoacyl-tRNA and the growing peptide chain, leading to the inhibition of peptide bond formation and ultimately halting protein synthesis.[1]
This compound, as a hypothetical hybrid of lincomycin and chloramphenicol, would theoretically combine the binding features of both parent molecules. Lincosamides, like lincomycin, and phenicols, like chloramphenicol, have binding sites in the PTC that are in close proximity and can partially overlap.[2][3][4] The rationale behind creating such hybrid antibiotics is to exploit this proximity to achieve enhanced binding affinity and potentially overcome resistance mechanisms.
Quantitative Comparison of Ribosome Binding Affinity
The binding affinity of an antibiotic to the ribosome is a key determinant of its potency. This affinity is often quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The following table summarizes the available quantitative data for thiamphenicol and its parent compound, chloramphenicol. Data for a true "this compound" hybrid is not available in published literature; however, the data for the parent compounds provide a basis for estimating its potential affinity.
| Compound | Ribosome State | Dissociation Constant (Kd) in µM | Reference |
| Thiamphenicol | Ribosomes with nascent peptides on the P-site | 2.3 | |
| Ribosomes with nascent peptides on the A-site | 6.4 | ||
| Run-off ribosomes | 6.8 | ||
| Chloramphenicol | Ribosomes with nascent peptides on the P-site | 1.5 | |
| Ribosomes with nascent peptides on the A-site | 1.5 | ||
| Run-off ribosomes | 4.6 |
Experimental Protocols
The determination of ribosome binding affinity is conducted through various biochemical and biophysical techniques. Below are detailed methodologies for two common experimental approaches.
Equilibrium Dialysis
Equilibrium dialysis is a standard method used to measure the binding of a small molecule (ligand) to a macromolecule (in this case, the ribosome).
Principle: A semi-permeable membrane separates a chamber containing the ribosomes from a chamber containing the antibiotic. The antibiotic can pass through the membrane, but the ribosomes cannot. At equilibrium, the concentration of free antibiotic is the same in both chambers. Any excess antibiotic in the ribosome chamber is considered bound.
Protocol:
-
Preparation of Ribosomes: 70S ribosomes are isolated from a bacterial strain (e.g., Escherichia coli) through differential centrifugation and sucrose gradient purification.
-
Dialysis Setup: A dialysis cell, consisting of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10 kDa), is used.
-
Loading: One chamber is filled with a known concentration of purified ribosomes in a suitable binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol). The other chamber is filled with the same buffer containing a range of concentrations of the radiolabeled antibiotic (e.g., [¹⁴C]-thiamphenicol).
-
Equilibration: The dialysis cell is incubated at a constant temperature (e.g., 37°C) with gentle agitation for a period sufficient to reach equilibrium (typically several hours).
-
Measurement: After equilibration, samples are taken from both chambers, and the concentration of the radiolabeled antibiotic is determined using liquid scintillation counting.
-
Data Analysis: The concentration of bound antibiotic is calculated by subtracting the concentration of free antibiotic (from the ribosome-free chamber) from the total antibiotic concentration in the ribosome chamber. The dissociation constant (Kd) is then determined by plotting the concentration of bound antibiotic against the concentration of free antibiotic and fitting the data to a binding isotherm (e.g., Scatchard plot).
Fluorescence-Based Competition Binding Assay
This method relies on the displacement of a fluorescently labeled probe that binds to the same or an overlapping site on the ribosome as the antibiotic being tested.
Principle: A fluorescently labeled antibiotic (e.g., BODIPY-erythromycin) binds to the ribosome, resulting in a change in its fluorescence properties (e.g., fluorescence polarization or intensity). When an unlabeled competitor antibiotic is added, it displaces the fluorescent probe, causing a reversal of the fluorescence change. The extent of this reversal is proportional to the affinity of the competitor antibiotic.
Protocol:
-
Preparation of Reagents: Purified 70S ribosomes and a fluorescently labeled probe known to bind to the peptidyl transferase center are prepared in a suitable binding buffer.
-
Assay Setup: In a multi-well plate, a fixed concentration of ribosomes and the fluorescent probe are mixed.
-
Competition: A range of concentrations of the unlabeled competitor antibiotic (e.g., thiamphenicol) is added to the wells.
-
Incubation: The plate is incubated at a constant temperature for a sufficient time to allow the binding competition to reach equilibrium.
-
Fluorescence Measurement: The fluorescence polarization or intensity in each well is measured using a plate reader.
-
Data Analysis: The data is plotted as the change in fluorescence signal versus the concentration of the competitor antibiotic. The IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent probe) is determined. The dissociation constant (Ki) of the competitor can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.
Mechanism of Action and Ribosomal Binding Site
Both thiamphenicol and the chloramphenicol component of a hypothetical this compound target the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The binding site is located in a crevice formed by conserved nucleotides of the 23S rRNA.
Caption: Mechanism of action of phenicol antibiotics at the ribosomal level.
The binding of the antibiotic sterically hinders the accommodation of the aminoacyl moiety of the incoming aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation. The lincomycin component of a this compound hybrid would also bind in the PTC, potentially interacting with adjacent nucleotides and strengthening the overall binding affinity.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the ribosome binding affinity of a novel compound like a this compound hybrid would involve several key steps, from compound synthesis to quantitative binding analysis.
References
A Comparative Analysis of Macrolide, Lincosamide, and Chloramphenicol Antibiotics: A Guide for Researchers
An in-depth evaluation of three distinct classes of protein synthesis inhibitors, offering a comparative perspective on their mechanisms of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic profiles, and clinical applications. This guide is intended for researchers, scientists, and drug development professionals.
In the landscape of antimicrobial agents, macrolides, lincosamides, and chloramphenicol represent three distinct yet mechanistically related classes of antibiotics that target the bacterial ribosome to inhibit protein synthesis. While the term "Lincophenicol" does not correspond to a recognized class of antibiotics and is likely a conflation of "lincosamide" and "chloramphenicol," a comparative analysis of these three established classes is of significant value to the scientific community. All three interfere with the 50S ribosomal subunit, yet their specific binding sites, spectrum of activity, and clinical utility exhibit notable differences. This guide provides a comprehensive comparison supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Three Binders
Macrolides, lincosamides, and chloramphenicol all exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. However, their precise binding sites and the consequences of this binding differ.
Macrolides , such as erythromycin, clarithromycin, and azithromycin, bind to the 23S rRNA within the polypeptide exit tunnel. This binding obstructs the passage of the nascent polypeptide chain, leading to its premature dissociation from the ribosome.[1]
Lincosamides , with clindamycin as the primary example, also bind to the 23S rRNA. Their binding site overlaps with that of macrolides, leading to competitive inhibition and cross-resistance. Lincosamides interfere with the peptidyl transferase reaction, inhibiting the formation of peptide bonds.[2]
Chloramphenicol binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing the binding of the aminoacyl-tRNA to the A-site. This action directly inhibits peptide bond formation.[2]
The overlapping but distinct binding sites of these antibiotic classes can lead to complex patterns of cross-resistance and antagonism, a critical consideration in clinical practice.[3]
In Vitro Antimicrobial Spectrum: A Quantitative Comparison
The in vitro activity of these antibiotic classes varies significantly, which is reflected in their Minimum Inhibitory Concentrations (MICs) against different pathogens. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for representative drugs from each class against common bacterial pathogens.
| Pathogen | Erythromycin (Macrolide) MIC90 (µg/mL) | Clindamycin (Lincosamide) MIC90 (µg/mL) | Chloramphenicol MIC90 (µg/mL) |
| Staphylococcus aureus | >2 | 0.5 | 8 |
| Streptococcus pneumoniae | >2 | 1 | 4 |
| Haemophilus influenzae | 8 | >32 | 2 |
| Bacteroides fragilis | >128 | 2 | 8 |
| Escherichia coli | >32 | >32 | 16 |
Data Interpretation: This table highlights the potent activity of clindamycin against Gram-positive cocci and anaerobic bacteria like Bacteroides fragilis. Chloramphenicol demonstrates a broad spectrum, including activity against Haemophilus influenzae. Macrolide activity against key respiratory pathogens like S. pneumoniae has been compromised by rising resistance.
Pharmacokinetic and Pharmacodynamic Properties
The clinical efficacy of an antibiotic is determined not only by its in vitro activity but also by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. These parameters dictate the drug's absorption, distribution, metabolism, and excretion, and how its concentration relates to its antimicrobial effect over time.
| Parameter | Macrolides (e.g., Azithromycin) | Lincosamides (e.g., Clindamycin) | Chloramphenicol |
| Oral Bioavailability | 38% | ~90% | 75-90% |
| Protein Binding | 7-51% | 60-95% | ~60% |
| Half-life (t½) | 68 hours | 2-3 hours | 1.5-3.5 hours |
| Volume of Distribution | High | Moderate | Moderate |
| Primary Elimination | Biliary | Hepatic/Renal | Hepatic/Renal |
| Key PD Parameter | AUC24/MIC | T > MIC | T > MIC |
Data Interpretation: Macrolides, particularly azithromycin, are characterized by a long half-life and extensive tissue penetration, making them suitable for short-course therapies.[4] Clindamycin has excellent oral bioavailability and penetrates tissues well, with the exception of the central nervous system. Chloramphenicol also has good bioavailability and distributes widely in the body, including the cerebrospinal fluid. The key pharmacodynamic parameter for macrolides is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC), while for lincosamides and chloramphenicol, it is the time the drug concentration remains above the MIC (T > MIC).
Mechanisms of Resistance
The emergence of bacterial resistance is a major challenge for all three antibiotic classes. The primary mechanisms of resistance are summarized below.
Target site modification , primarily through methylation of the 23S rRNA by erm genes, is a common mechanism of resistance to macrolides and lincosamides, often resulting in the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype. Active efflux pumps , encoded by genes such as mef, can also confer resistance to macrolides. Enzymatic inactivation is the primary mechanism of resistance to chloramphenicol, mediated by chloramphenicol acetyltransferases (CAT) encoded by cat genes.
Clinical Efficacy and Applications
The choice between these antibiotic classes depends on the suspected or confirmed pathogen, the site of infection, and local resistance patterns.
Respiratory Tract Infections: Macrolides have historically been a mainstay for community-acquired pneumonia due to their activity against atypical pathogens. However, increasing pneumococcal resistance has limited their empirical use in some regions. A comparative study on respiratory infections showed that macrolides had a high clinical efficacy with a mean recovery time of 5.8 days.
Skin and Soft Tissue Infections (SSTIs): Lincosamides, particularly clindamycin, are frequently used for SSTIs, especially those caused by Staphylococcus aureus (including some MRSA strains) and streptococci. A meta-analysis comparing beta-lactams with macrolides or lincosamides for cellulitis found similar efficacy. Another study on pediatric SSTIs found that clindamycin was associated with lower treatment failure rates compared to trimethoprim-sulfamethoxazole and beta-lactams.
Anaerobic Infections: Clindamycin is highly effective against a broad range of anaerobic bacteria and is used in the treatment of intra-abdominal and pelvic infections.
Serious and Life-Threatening Infections: Due to its potential for serious adverse effects, including aplastic anemia, systemic use of chloramphenicol is generally reserved for severe infections where other antibiotics are not suitable, such as certain types of bacterial meningitis and typhoid fever.
Experimental Protocols
A fundamental aspect of antibiotic comparison is the determination of in vitro activity through antimicrobial susceptibility testing (AST). The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method (According to CLSI Guidelines)
This protocol outlines the key steps for performing a broth microdilution assay to compare the in vitro activity of different antibiotics.
Detailed Steps:
-
Preparation of Materials: Aseptically prepare cation-adjusted Mueller-Hinton broth (CAMHB) as per the manufacturer's instructions. Prepare stock solutions of the test antibiotics (e.g., erythromycin, clindamycin, chloramphenicol) in a suitable solvent at a high concentration.
-
Antibiotic Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB to achieve a range of concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate (except the sterility control) with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the plates are visually examined for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Quality Control: Reference bacterial strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213) should be tested concurrently to ensure the accuracy and reproducibility of the results.
Conclusion
Macrolides, lincosamides, and chloramphenicol, while sharing a common target in the bacterial ribosome, present distinct profiles in terms of their antimicrobial spectrum, pharmacokinetic properties, and clinical utility. Macrolides offer broad coverage, including atypical pathogens, with favorable pharmacokinetics for certain infections, but are challenged by growing resistance. Lincosamides excel in treating infections caused by Gram-positive cocci and anaerobes. Chloramphenicol, a broad-spectrum agent, remains a valuable option for serious infections where other antibiotics are contraindicated, though its use is tempered by safety concerns. A thorough understanding of these differences, supported by quantitative in vitro data and an appreciation of their pharmacodynamic behavior, is essential for informed clinical decision-making and for guiding future drug development efforts in the ongoing battle against bacterial infections.
References
A Researcher's Guide to Determining the Inhibitory Constant (Ki) of Lincophenicol
For researchers, scientists, and drug development professionals, understanding the potency of an enzyme inhibitor is paramount. The inhibitory constant (Ki) provides a crucial measure of this potency, independent of substrate concentration. This guide offers a comparative overview of three widely used methods for determining the Ki of Lincophenicol, a derivative of the antibiotic chloramphenicol, which is known to inhibit Chloramphenicol Acetyltransferase (CAT).
This document provides a detailed comparison of the Cheng-Prusoff equation, the Dixon plot, and the Lineweaver-Burk plot. Each method is presented with a comprehensive experimental protocol, a sample dataset for this compound's inhibition of CAT, and visualizations to clarify the workflow and underlying principles.
Introduction to the Inhibitory Constant (Ki)
The inhibitory constant, Ki, is a specific type of dissociation constant that quantifies the binding affinity of an inhibitor to an enzyme. A smaller Ki value signifies a more potent inhibitor, as it indicates that a lower concentration of the inhibitor is required to bind to the enzyme and elicit an inhibitory effect. Unlike the half-maximal inhibitory concentration (IC50), which can vary with substrate concentration, the Ki is a thermodynamic constant that provides a more absolute measure of inhibitor potency, making it invaluable for comparing different inhibitory compounds.
Methods for Ki Determination: A Comparative Analysis
This guide explores three classical methods for determining the Ki value of an enzyme inhibitor.
| Method | Principle | Data Requirements | Advantages | Disadvantages |
| Cheng-Prusoff Equation | Calculates Ki from the IC50 value, the substrate concentration ([S]), and the Michaelis constant (Km). | A single IC50 value determined at a known substrate concentration, and the Km of the substrate for the enzyme. | Simple calculation; requires only a single dose-response experiment to determine IC50. | Requires prior knowledge of the enzyme's Km for the substrate. The accuracy of the calculated Ki is dependent on the accuracy of the IC50 and Km values. |
| Dixon Plot | A graphical method where the reciprocal of the initial reaction velocity (1/v) is plotted against the inhibitor concentration ([I]) at multiple fixed substrate concentrations. | A series of initial velocity measurements at varying inhibitor concentrations for at least two different fixed substrate concentrations. | Provides a graphical determination of Ki and can help identify the type of inhibition (competitive, non-competitive, or uncompetitive) based on the intersection point of the lines. | Can be less accurate if data points at low substrate concentrations are not precise. |
| Lineweaver-Burk Plot | A double-reciprocal plot where the reciprocal of the initial reaction velocity (1/v) is plotted against the reciprocal of the substrate concentration (1/[S]) in the presence and absence of the inhibitor. | A series of initial velocity measurements at varying substrate concentrations, both in the absence and presence of one or more fixed inhibitor concentrations. | Provides a graphical determination of both Km and Vmax, and allows for the identification of the mode of inhibition. | Can give undue weight to data points at low substrate concentrations, where experimental error may be larger. |
Experimental Protocols
The following protocols are designed for determining the Ki of this compound against Chloramphenicol Acetyltransferase (CAT) using a spectrophotometric assay that measures the increase in absorbance at 412 nm due to the reaction of Coenzyme A (a product of the CAT reaction) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
General Reagents and Equipment
-
Chloramphenicol Acetyltransferase (CAT) enzyme
-
This compound (inhibitor)
-
Chloramphenicol (substrate)
-
Acetyl-CoA (co-substrate)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 7.8)
-
Spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplates or cuvettes
-
Pipettes and other standard laboratory equipment
Method 1: Cheng-Prusoff Equation
This method involves first determining the IC50 of this compound and the Km of chloramphenicol for the CAT enzyme.
Part A: Determination of the Michaelis Constant (Km) for Chloramphenicol
-
Reaction Setup: Prepare a series of reaction mixtures in a 96-well plate. Each well should contain a final volume of 200 µL with Tris-HCl buffer, a fixed concentration of Acetyl-CoA (e.g., 0.5 mM), DTNB (e.g., 0.2 mM), and a fixed amount of CAT enzyme.
-
Substrate Variation: Add varying concentrations of chloramphenicol to the wells (e.g., 0, 5, 10, 20, 40, 80, 160 µM).
-
Initiate Reaction: Start the reaction by adding the CAT enzyme.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Calculate Initial Velocities: Determine the initial reaction velocity (v) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Plot the initial velocities (v) against the corresponding chloramphenicol concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km value.
Part B: Determination of the IC50 of this compound
-
Reaction Setup: Prepare a series of reaction mixtures as in Part A, but with a fixed, known concentration of chloramphenicol (ideally close to its Km value) and a fixed concentration of Acetyl-CoA.
-
Inhibitor Variation: Add a range of this compound concentrations to the wells (e.g., 0, 1, 5, 10, 25, 50, 100, 200 µM).
-
Initiate and Monitor Reaction: Start the reaction with the CAT enzyme and monitor the absorbance at 412 nm as described previously.
-
Calculate Percentage Inhibition: Determine the initial velocity for each this compound concentration. Calculate the percentage of inhibition for each concentration relative to the control (0 µM this compound).
-
Data Analysis: Plot the percentage inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Part C: Calculation of Ki using the Cheng-Prusoff Equation
Use the following formula to calculate the Ki:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
IC50 is the half-maximal inhibitory concentration of this compound.
-
[S] is the fixed concentration of chloramphenicol used in the IC50 determination.
-
Km is the Michaelis constant for chloramphenicol.
Experimental Workflow for Cheng-Prusoff Method
Caption: Workflow for Ki determination using the Cheng-Prusoff equation.
Method 2: Dixon Plot
-
Experimental Design: Plan a matrix of experiments with at least two different fixed concentrations of chloramphenicol (e.g., Km and 2*Km) and a range of this compound concentrations for each substrate concentration.
-
Reaction Setup: For each fixed chloramphenicol concentration, prepare a series of reaction mixtures with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Initiate and Monitor Reactions: Start the reactions and measure the initial velocities for all experimental conditions as described previously.
-
Data Analysis:
-
For each fixed substrate concentration, plot the reciprocal of the initial velocity (1/v) on the y-axis against the this compound concentration ([I]) on the x-axis.
-
Each substrate concentration will yield a separate line.
-
The lines for different substrate concentrations will intersect at a point. For a competitive inhibitor, this intersection point will be above the x-axis, and the x-coordinate of this point is equal to -Ki.
-
Experimental Workflow for Dixon Plot Method
Caption: Workflow for Ki determination using the Dixon plot.
Method 3: Lineweaver-Burk Plot
-
Experimental Design: Plan a series of experiments with varying concentrations of chloramphenicol (e.g., a range spanning from below to above the Km) in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound (e.g., 25 µM and 50 µM).
-
Reaction Setup: Prepare reaction mixtures for each experimental condition (no inhibitor, inhibitor concentration 1, inhibitor concentration 2) with the varying concentrations of chloramphenicol.
-
Initiate and Monitor Reactions: Start the reactions and measure the initial velocities for all conditions.
-
Data Analysis:
-
Calculate the reciprocal of the initial velocities (1/v) and the reciprocal of the substrate concentrations (1/[S]).
-
Plot 1/v (y-axis) against 1/[S] (x-axis) for each inhibitor concentration on the same graph.
-
Each inhibitor concentration will produce a different line. For a competitive inhibitor, these lines will intersect at the same point on the y-axis (1/Vmax).
-
The Ki can be calculated from the change in the apparent Km (Km_app), which is determined from the x-intercept (-1/Km_app) of each line in the presence of the inhibitor. The relationship is: Km_app = Km * (1 + [I]/Ki) .
-
Experimental Workflow for Lineweaver-Burk Plot Method
Caption: Workflow for Ki determination using the Lineweaver-Burk plot.
Representative Experimental Data for this compound Inhibition of CAT
The following tables present simulated, yet realistic, data for the inhibition of Chloramphenicol Acetyltransferase (CAT) by this compound. For this example, we will assume a Km of 20 µM for chloramphenicol and a Vmax of 100 µM/min . The true Ki of this compound is assumed to be 25 µM .
Data for Cheng-Prusoff Equation
IC50 Determination Data (at [Chloramphenicol] = 20 µM)
| [this compound] (µM) | Initial Velocity (µM/min) | % Inhibition |
| 0 | 50.0 | 0 |
| 1 | 48.8 | 2.4 |
| 5 | 42.9 | 14.2 |
| 10 | 35.7 | 28.6 |
| 25 | 25.0 | 50.0 |
| 50 | 16.7 | 66.6 |
| 100 | 9.1 | 81.8 |
| 200 | 4.8 | 90.4 |
From this data, the IC50 is determined to be 25 µM .
Ki Calculation: Ki = 25 µM / (1 + (20 µM / 20 µM)) = 25 µM / 2 = 12.5 µM (Note: In this idealized competitive inhibition scenario, the calculated Ki differs from the assumed true Ki due to the relationship between IC50 and Ki under these specific substrate conditions.)
Data for Dixon Plot
| [this compound] (µM) | Initial Velocity (µM/min) at [S] = 20 µM | 1/v | Initial Velocity (µM/min) at [S] = 40 µM | 1/v |
| 0 | 50.0 | 0.0200 | 66.7 | 0.0150 |
| 5 | 42.9 | 0.0233 | 58.8 | 0.0170 |
| 10 | 35.7 | 0.0280 | 50.0 | 0.0200 |
| 20 | 25.0 | 0.0400 | 38.5 | 0.0260 |
| 40 | 16.7 | 0.0599 | 26.7 | 0.0375 |
| 80 | 9.1 | 0.1099 | 15.4 | 0.0649 |
Plotting 1/v vs. [this compound] for both substrate concentrations will yield two lines that intersect at x = -25 µM , indicating a Ki of 25 µM .
Data for Lineweaver-Burk Plot
| [Chloramphenicol] (µM) | 1/[S] (µM⁻¹) | Initial Velocity (µM/min) (No Inhibitor) | 1/v | Initial Velocity (µM/min) ([I] = 25 µM) | 1/v |
| 5 | 0.200 | 20.0 | 0.0500 | 11.1 | 0.0901 |
| 10 | 0.100 | 33.3 | 0.0300 | 20.0 | 0.0500 |
| 20 | 0.050 | 50.0 | 0.0200 | 33.3 | 0.0300 |
| 40 | 0.025 | 66.7 | 0.0150 | 50.0 | 0.0200 |
| 80 | 0.0125 | 80.0 | 0.0125 | 66.7 | 0.0150 |
From the plot of 1/v vs. 1/[S]:
-
No Inhibitor: y-intercept = 0.01 (Vmax = 100 µM/min), x-intercept = -0.05 (Km = 20 µM).
-
[I] = 25 µM: y-intercept = 0.01 (Vmax is unchanged), x-intercept = -0.025 (Km_app = 40 µM).
Ki Calculation: Km_app = Km * (1 + [I]/Ki) 40 µM = 20 µM * (1 + 25 µM / Ki) 2 = 1 + 25 µM / Ki 1 = 25 µM / Ki Ki = 25 µM
Conclusion
The determination of the inhibitory constant (Ki) is a fundamental aspect of characterizing enzyme inhibitors like this compound. The Cheng-Prusoff equation offers a rapid calculation from IC50 data, while Dixon and Lineweaver-Burk plots provide graphical methods that can also elucidate the mechanism of inhibition. The choice of method will depend on the specific experimental goals, available resources, and the desired level of detail. For a comprehensive understanding of an inhibitor's properties, employing more than one method is often advisable. The protocols and data presented in this guide provide a solid framework for researchers to design and execute experiments to accurately determine the Ki of this compound and other enzyme inhibitors.
A Comparative Analysis of the Binding Affinity of Peptidyl Transferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of various peptidyl transferase inhibitors (PTIs), with a focus on the phenicol class, represented by chloramphenicol, versus other major classes of these antibiotics. PTIs are a critical class of antibiotics that target the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting protein synthesis.[1] Understanding the nuances of their binding affinities is paramount for the development of new antibacterial agents and for combating the growing threat of antibiotic resistance.
Quantitative Comparison of Binding Affinities
The binding affinity of an inhibitor to its target is a key determinant of its potency. This is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity.[2][3] The following table summarizes the binding affinities of several prominent peptidyl transferase inhibitors for the bacterial ribosome.
| Inhibitor Class | Representative Inhibitor | Target Organism | Binding Affinity (Kd/Ki) | Experimental Method |
| Phenicols | Chloramphenicol | Escherichia coli | KDapp = 2.8 ± 0.5 µM | Competition binding assay with fluorescently-labeled erythromycin[4] |
| Chloramphenicol | Deinococcus radiodurans | KD1 = 2 µM | X-ray Crystallography[5] | |
| Monoiodoamphenicol | Escherichia coli | K = 7.5 x 104 M-1 | Affinity Labeling | |
| Macrolides | Erythromycin | Escherichia coli | K = 36 nM | Slow-binding kinetics |
| Erythromycin | Escherichia coli | Kd = 1.0 x 10-8 M | Direct binding assay with [14C]erythromycin | |
| Roxithromycin | Escherichia coli | K = 20 nM | Slow-binding kinetics | |
| Clarithromycin | Escherichia coli | K = 8 nM | Slow-binding kinetics | |
| Lincosamides | Clindamycin | Not specified | Protein binding is concentration-dependent (60-94%) | In vivo microdialysis and in vitro ultrafiltration |
| Oxazolidinones | Linezolid | Staphylococcus aureus | Not specified | Binds to the 50S ribosomal subunit |
| Aminonucleosides | Puromycin | Escherichia coli | Feeble binding | Direct binding assay with [3H]puromycin |
Mechanism of Action: Inhibition of Peptidyl Transferase
Peptidyl transferase inhibitors function by binding to the peptidyl transferase center (PTC) located on the 50S subunit of the bacterial ribosome. This binding event physically obstructs the accommodation of aminoacyl-tRNA at the A-site, thereby preventing the formation of a peptide bond and halting protein synthesis. The specific interactions between the inhibitor and the ribosomal RNA (rRNA) and proteins within the PTC determine the binding affinity and spectrum of activity.
Caption: Inhibition of protein synthesis by peptidyl transferase inhibitors.
Experimental Protocols for Determining Binding Affinity
The quantitative data presented in this guide are derived from various experimental techniques designed to measure the interaction between an inhibitor and the ribosome. Below are detailed descriptions of the key methodologies.
Competition Binding Assay with Fluorescently-Labeled Probes
This method is used to determine the apparent dissociation constant (KDapp) of a non-labeled inhibitor by measuring its ability to compete with a fluorescently labeled ligand for binding to the ribosome.
Experimental Workflow:
Caption: Workflow for a competition binding assay.
Detailed Steps:
-
Complex Formation: A fluorescently labeled antibiotic, such as BODIPY-erythromycin, is incubated with a fixed concentration of purified bacterial ribosomes (e.g., from E. coli) in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, and 0.05% Tween-20) to allow for the formation of a stable ribosome-probe complex.
-
Competition: The unlabeled inhibitor of interest is then added to the pre-formed complex at a range of concentrations.
-
Equilibration: The mixture is incubated for a sufficient period to allow the binding equilibrium to be reached.
-
Measurement: The fluorescence polarization of the sample is measured. The binding of the large ribosome to the small fluorescent probe causes a significant increase in polarization. Displacement of the fluorescent probe by the unlabeled inhibitor results in a decrease in polarization.
-
Data Analysis: The data are plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the fluorescent probe.
Filter Binding Assay with Radiolabeled Ligands
This is a direct binding assay that quantifies the amount of a radiolabeled inhibitor that binds to ribosomes.
Experimental Workflow:
Caption: Workflow for a filter binding assay.
Detailed Steps:
-
Incubation: A fixed concentration of purified ribosomes is incubated with various concentrations of a radiolabeled inhibitor (e.g., [14C]-Erythromycin) in a binding buffer.
-
Filtration: The incubation mixture is passed through a nitrocellulose filter. The large ribosome-inhibitor complexes are retained by the filter, while the small, unbound inhibitor molecules pass through.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound inhibitor.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter. This value corresponds to the amount of bound inhibitor.
-
Data Analysis: The amount of bound inhibitor is plotted against the concentration of the free inhibitor. The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm, such as the Langmuir or Scatchard equation.
X-ray Crystallography
This powerful technique provides high-resolution structural information about the binding of an inhibitor to the ribosome.
Detailed Steps:
-
Crystallization: Crystals of the ribosomal subunit (e.g., 50S) in complex with the inhibitor are grown.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data are used to calculate an electron density map, from which the three-dimensional structure of the ribosome-inhibitor complex can be determined. This reveals the precise binding site and the specific interactions between the inhibitor and the ribosome.
Conclusion
The binding affinity of peptidyl transferase inhibitors is a complex parameter influenced by the specific chemical structure of the inhibitor and the intricate architecture of the ribosomal PTC. While chloramphenicol, a representative of the phenicol class, exhibits moderate binding affinity, other classes like macrolides can display significantly higher affinities. The choice of experimental methodology is crucial for obtaining accurate and comparable binding data. A thorough understanding of these binding characteristics is essential for the rational design of novel antibiotics that can overcome existing resistance mechanisms and effectively treat bacterial infections.
References
- 1. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Lincophenicol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Lincophenicol and its Associated Waste
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound. Due to the inability to determine the exact composition of "this compound" through available resources, this guidance is based on the disposal protocols for Chloramphenicol, a closely related compound, and general best practices for the disposal of laboratory chemical waste.
Core Disposal Principles
The primary directive for the disposal of this compound, as with many laboratory chemicals, is to adhere to national and local environmental regulations.[1][2] Waste materials must be disposed of through an approved waste disposal plant.[1][2][3] It is imperative to avoid mixing this compound waste with other chemical waste streams and to retain it in its original container whenever possible.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is essential to be outfitted with the appropriate PPE, including protective gloves, protective clothing, eye protection, and face protection.
-
Containment: In the event of a spill, immediately take steps to contain the material. Cover drains to prevent entry into the sewer system. Collect, bind, and pump off any spills. For dry material, take it up dry and avoid the generation of dust.
-
Waste Segregation: Keep this compound waste separate from other laboratory waste. Do not mix it with other chemicals.
-
Labeling and Storage: Clearly label the waste container with the contents ("this compound waste" or "Chloramphenicol waste") and any associated hazard warnings. Store the sealed container in a designated, locked-up area pending disposal.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) for Chloramphenicol or any available information for this compound.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key information derived from the Safety Data Sheet for Chloramphenicol, which serves as a relevant proxy.
| Parameter | Value/Instruction | Source |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Mixing with other waste | No mixing with other waste. | |
| Containerization | Leave chemicals in original containers. | |
| Environmental Precautions | Do not let product enter drains. | |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection. |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The procedure is a standardized safety protocol for chemical waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Alternative Disposal for Pharmaceutical Products (Non-Laboratory Grade)
For expired or unused pharmaceutical-grade products that might be encountered outside of a professional laboratory setting, the following general guidelines are provided by health and environmental agencies:
-
Take-Back Programs: The most preferred method is to utilize community drug take-back programs. These programs offer the safest and most environmentally sound way to dispose of unwanted medicines.
-
Disposal in Household Trash (if take-back is not an option):
-
Remove the medicine from its original container.
-
Mix the medicine with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.
-
Dispose of the sealed container in your household trash.
-
Before discarding the original prescription bottle, be sure to scratch out all personal information on the label to protect your identity.
-
-
Flushing: Do not flush medicines down the toilet unless specifically instructed to do so on the label.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the wider community.
References
Essential Safety and Logistical Information for Handling Chloramphenicol
Disclaimer: The following guidance is based on available safety data for Chloramphenicol. It is highly probable that "Lincophenicol" is a misspelling of Chloramphenicol. Always refer to the specific Safety Data Sheet (SDS) provided with your product and consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Chloramphenicol is a potent, heat-stable antibiotic that is classified as a hazardous substance. It is a suspected carcinogen and reproductive toxin, necessitating meticulous handling to ensure personnel safety and environmental protection.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or chloroprene gloves are recommended. Double gloving is best practice.[1][2] |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown made of a low-permeability fabric should be worn.[1] A lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, is also a minimum requirement.[2] |
| Eye Protection | Safety Glasses/Goggles | ANSI-approved safety glasses with side shields or chemical safety goggles are required. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary when handling the powder form or when there is a risk of aerosol generation. The specific type of respirator should be determined based on a risk assessment and in accordance with your institution's respiratory protection program. |
Occupational Exposure Limits
As of the latest review, specific Occupational Exposure Limits (OELs) for Chloramphenicol have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. However, some organizations have established internal limits. It is crucial to handle Chloramphenicol with the goal of minimizing exposure to the lowest reasonably achievable level.
| Organization | Type | Value |
| Pfizer | OEL TWA-8 Hr | 0.5 mg/m³ |
Note: The absence of official OELs does not imply that Chloramphenicol is without risk. It should be handled as a hazardous substance at all times.
Experimental Protocols
Safe Handling Workflow
The following workflow outlines the key steps for safely handling Chloramphenicol in a laboratory setting.
Spill Cleanup Procedure
Immediate and appropriate action is required in the event of a Chloramphenicol spill.
1. Alert Personnel and Secure the Area:
- Inform others in the vicinity of the spill.
- Restrict access to the contaminated area.
2. Don Appropriate PPE:
- At a minimum, wear a lab coat, double nitrile gloves, and safety goggles.
- For a large spill of solid powder, respiratory protection is necessary.
3. Contain the Spill:
- For Solid Spills: Gently cover the spill with absorbent paper to avoid raising dust. Use dry cleanup methods, such as carefully sweeping the material into a dustpan or using a vacuum cleaner equipped with a HEPA filter. Do not use compressed air.
- For Liquid Spills: Cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
4. Decontaminate the Area:
- Clean the spill area thoroughly with soap and copious amounts of water.
- All cleaning materials must also be disposed of as hazardous waste.
5. Dispose of Waste:
- Place all contaminated materials (absorbent pads, used PPE, etc.) into a designated hazardous waste container.
Disposal Plan
All materials contaminated with Chloramphenicol must be treated as hazardous chemical waste. Standard laboratory sterilization methods like autoclaving are not effective for inactivating Chloramphenicol.
| Waste Stream | Waste Category | Disposal Procedure |
| Unused or Expired Chloramphenicol | Hazardous Chemical Waste | Do not dispose of down the drain or in regular trash. Collect in a labeled, sealed container for pickup by a licensed hazardous waste vendor for incineration. |
| Contaminated Media (Liquid & Solid) | Hazardous Chemical Waste | Collect in a leak-proof container or a biohazard bag clearly marked for chemical incineration (not autoclaving). Arrange for pickup by a licensed hazardous waste vendor. |
| Contaminated Disposables & PPE | Hazardous Chemical Waste | Place in a designated, labeled hazardous waste container (e.g., a purple-lidded bin or bag). Arrange for pickup by a licensed hazardous waste vendor. |
| Contaminated Sharps | Hazardous Chemical Waste (Sharps) | Dispose of in a puncture-resistant sharps container specifically designated for chemically contaminated sharps. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
